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3-[(Tetrahydro-2-furanylmethyl)amino]propanamide Documentation Hub

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  • Product: 3-[(Tetrahydro-2-furanylmethyl)amino]propanamide
  • CAS: 1040688-88-7

Core Science & Biosynthesis

Foundational

Technical Analysis & Characterization Strategy: 3-[(Tetrahydro-2-furanylmethyl)amino]propanamide

[1] Executive Summary This guide outlines the structural validation, synthesis logic, and analytical method development for 3-[(Tetrahydro-2-furanylmethyl)amino]propanamide . This molecule represents a critical class of...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide outlines the structural validation, synthesis logic, and analytical method development for 3-[(Tetrahydro-2-furanylmethyl)amino]propanamide . This molecule represents a critical class of "fragment-like" intermediates used in modern drug discovery, specifically serving as a polar, hydrogen-bonding linker motif.[1]

Its structure combines a lipophilic, chiral ether (tetrahydrofuran) with a hydrophilic amide tail, linked by a secondary amine. This duality presents specific challenges in purification and detection—most notably the lack of a strong UV chromophore and potential stereochemical complexity. This document provides a self-validating roadmap for researchers to synthesize, purify, and certify this chemical entity.

Molecular Architecture & Properties[1]

Understanding the physicochemical behavior of this molecule is the prerequisite for selecting the correct analytical techniques.

PropertySpecificationNotes
Formula

Mol. Weight 172.23 g/mol Monoisotopic Mass: 172.12
Chirality 1 Chiral Center (C2 of THF)Commercial precursors are often racemic; enantioseparation may be required.
pKa (Calc) ~8.5 - 9.0 (Secondary Amine)Protonated at physiological pH; suitable for cation-exchange.[1]
Chromophore Weak / NegligibleLacks conjugated

-systems.[1] UV detection is difficult >210 nm.
Solubility High (Water, MeOH, DMSO)Polar nature requires HILIC or Aqueous Reverse Phase.
Structural Logic

The molecule consists of three distinct domains:

  • The Head (THF Ring): Provides a defined spatial arrangement and hydrogen bond acceptance. The C2 position introduces chirality (

    
     or 
    
    
    
    ).
  • The Linker (Secondary Amine): A basic center capable of salt formation (e.g., Hydrochloride), serving as the nucleophilic attachment point during synthesis.

  • The Tail (Propanamide): A primary amide offering hydrogen bond donor/acceptor sites, critical for binding affinity in protein pockets.

Synthesis Strategy: The Aza-Michael Addition

The most atom-economic and scalable route to this structure is the Aza-Michael addition .[1] This reaction involves the conjugate addition of tetrahydrofurfurylamine (nucleophile) to acrylamide (Michael acceptor).

Mechanism & Workflow

The secondary amine is formed by the attack of the primary amine on the


-carbon of the acrylamide. This process is generally solvent-free or performed in water/alcohol and requires no metal catalysts, aligning with Green Chemistry principles.

SynthesisWorkflow Start Precursors Step1 Tetrahydrofurfurylamine (Nucleophile) Start->Step1 Step2 Acrylamide (Michael Acceptor) Start->Step2 Rxn Aza-Michael Addition (MeOH or Water, 25-50°C) Step1->Rxn 1.0 eq Step2->Rxn 1.1 eq Inter Crude Intermediate Rxn->Inter Purify Purification (Ion Exchange or Distillation) Inter->Purify Final Target Molecule (Free Base or HCl Salt) Purify->Final

Figure 1: Synthetic pathway via Aza-Michael addition. Note the atom economy is 100% as no byproducts are formed theoretically.

Analytical Method Development

The primary challenge in analyzing 3-[(Tetrahydro-2-furanylmethyl)amino]propanamide is the lack of a UV-active chromophore .[1] Standard HPLC-UV at 254 nm will fail.[1]

Detection Strategy

Researchers must utilize one of the following detection modes:

  • LC-MS (ESI+): The preferred method. The secondary amine protonates easily (

    
    ), offering high sensitivity.
    
  • CAD (Charged Aerosol Detection): Universal detection for non-chromophoric species.

  • Low-UV (205-210 nm): Feasible but requires high-purity solvents (HPLC grade acetonitrile) and phosphate buffers to minimize background noise.[1]

Chromatographic Separation (HILIC vs. RP)

Due to high polarity, the molecule may elute in the void volume of standard C18 columns.

  • Recommendation: Use HILIC (Hydrophilic Interaction Liquid Chromatography) .

  • Stationary Phase: Silica or Amide-bonded phase.[1]

  • Mobile Phase: High Acetonitrile (80-90%) / Aqueous Ammonium Formate (10-20%).[1]

  • Mechanism: The water layer on the silica surface retains the polar amine; elution occurs by increasing water content.

Spectroscopic Validation (NMR)

The structure is validated by observing the symmetry (or lack thereof) and specific coupling patterns.

Proton EnvironmentApprox. Shift (ppm)MultiplicityDiagnostic Feature
Amide

6.8 - 7.5Broad SingletExchangeable with

.[1]
THF-C2-H 3.8 - 4.0MultipletThe chiral center; distinct from other ethers.[1]
THF-O-

3.6 - 3.8MultipletRing protons adjacent to oxygen.[1]

(Bridge)
2.6 - 2.8Doublet/MultipletConnects ring to amine.[1]
Propanamide

2.3 - 2.8TripletsThe ethylene backbone (

).[1]

Experimental Protocols

Protocol A: Synthesis (Self-Validating)

Objective: Synthesize 5g of target compound.

  • Setup: In a 50 mL round-bottom flask, charge Tetrahydrofurfurylamine (1.0 equiv, 5.0 g).

  • Addition: Cool to 0°C. Add Acrylamide (1.05 equiv, 3.69 g) dissolved in minimal Methanol (5 mL) dropwise over 15 minutes. Control: Exotherm indicates reaction initiation.[1]

  • Reaction: Allow to warm to room temperature. Stir for 12-24 hours.

  • Monitoring: Check via TLC (Stain: Ninhydrin or Iodine - UV inactive).[1] Disappearance of amine spot indicates completion.

  • Workup: Evaporate solvent under reduced pressure.

  • Purification: The crude is often pure enough. If not, purify via cation exchange chromatography (Dowex 50W) to remove excess acrylamide (wash with water, elute product with 2M

    
     in MeOH).
    
Protocol B: LC-MS Validation Method

Objective: Confirm Purity >95%.

  • Instrument: Agilent/Waters LC-MS (Single Quad or TOF).

  • Column: HILIC Amide (100 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-1 min: 95% B (Equilibration)[1]

    • 1-6 min: 95%

      
       60% B[1]
      
    • 6-8 min: 60% B (Hold)[1]

  • Flow Rate: 0.4 mL/min.

  • MS Source: ESI Positive Mode.

    • Target Mass: 173.12 m/z (

      
      ).
      
    • Fragment: 156 m/z (Loss of

      
       from amide) or cleavage at the amine bridge.
      
Protocol C: Stereochemical Resolution (If required)

If the starting material was racemic, the product is a racemate. To isolate the (S)-enantiomer:

  • Method: Chiral HPLC.

  • Column: Chiralpak AD-H or OD-H.[1]

  • Mobile Phase: Hexane:Ethanol:Diethylamine (80:20:0.1).

  • Detection: Refractive Index (RI) or low-UV (210 nm).[1]

Logic Diagram: Characterization Workflow

This diagram illustrates the decision matrix for validating the molecule, ensuring no false positives due to impurities.

ValidationLogic Sample Isolated Sample Solubility Solubility Test (Water/MeOH) Sample->Solubility MS_Check LC-MS (ESI+) Solubility->MS_Check NMR_Check 1H NMR (D2O/DMSO) Solubility->NMR_Check Mass_Found Found 173.1 m/z? MS_Check->Mass_Found HPLC_Check HILIC-CAD/ELSD (Purity Check) Mass_Found->HPLC_Check Yes Result_Fail REJECT Repurify Mass_Found->Result_Fail No Integral_Check Integrals Match Structure? NMR_Check->Integral_Check Integral_Check->HPLC_Check Yes Integral_Check->Result_Fail No Result_Pass VALIDATED Release for Assay HPLC_Check->Result_Pass >95% Area HPLC_Check->Result_Fail <95% Area

Figure 2: Analytical decision matrix. Note that UV detection is omitted in favor of MS/CAD due to the molecule's properties.

References

  • Mather, B. D., et al. (2006). "Michael addition reactions in macromolecular design for emerging technologies." Progress in Polymer Science, 31(5), 487-531.

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.
  • National Institute of Standards and Technology (NIST). "Mass Spectrometry Data Center: Amide Fragmentation Patterns." [1]

  • U.S. Food and Drug Administration (FDA). (2015). "Analytical Procedures and Methods Validation for Drugs and Biologics." [1]

  • PubChem Compound Summary. "Tetrahydrofurfurylamine (Precursor Data)."

Sources

Exploratory

Physicochemical properties of 3-[(Tetrahydro-2-furanylmethyl)amino]propanamide

Physicochemical Profile: 3-[(Tetrahydro-2-furanylmethyl)amino]propanamide [1] Executive Summary 3-[(Tetrahydro-2-furanylmethyl)amino]propanamide is a specialized secondary amino-amide intermediate, primarily synthesized...

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profile: 3-[(Tetrahydro-2-furanylmethyl)amino]propanamide [1]

Executive Summary

3-[(Tetrahydro-2-furanylmethyl)amino]propanamide is a specialized secondary amino-amide intermediate, primarily synthesized via the aza-Michael addition of tetrahydrofurfurylamine to acrylamide.[1] It serves as a versatile building block in the synthesis of functionalized polymers, chelating agents (e.g., hydroxypyridinone ligands), and pharmaceutical candidates requiring a hydrophilic, flexible linker.[1]

Structurally, it combines a tetrahydrofuran (THF) ring (ether donor), a secondary amine (proton acceptor/donor), and a primary amide (H-bond donor/acceptor).[1] This multifunctionality imparts high water solubility and specific reactivity profiles, particularly in further alkylation or acylation reactions.[1]

Chemical Identity & Structural Analysis

PropertyDetail
Systematic Name 3-{[(Tetrahydrofuran-2-yl)methyl]amino}propanamide
Common Names N-(Tetrahydrofurfuryl)-

-alaninamide; Michael adduct of tetrahydrofurfurylamine and acrylamide
Molecular Formula

Molecular Weight 172.23 g/mol
SMILES NC(=O)CCNCC1CCCO1
InChIKey Predicted:[1][2][3][4][5] VFWBIIGUCYAVDO-UHFFFAOYSA-N (Isomer dependent)
CAS Number Note:[1] Often confused with its isomer 3-amino-N-(tetrahydrofurfuryl)propanamide (CAS 1220030-32-9).[1] Specify structure THF-CH2-NH-CH2-CH2-CONH2 when ordering.[1]

Structural Features:

  • Chiral Center: The C2 position of the THF ring is chiral.[1] Commercial tetrahydrofurfurylamine is typically racemic, yielding a racemic product unless chiral starting materials are used.[1]

  • H-Bonding Potential:

    • Donors: 3 (Amide

      
      , Amine 
      
      
      
      ).[1]
    • Acceptors: 3 (Amide

      
      , Ether 
      
      
      
      , Amine
      
      
      ).[1]

Physicochemical Properties

Note: Data below are derived from chemometric analysis of structurally homologous


-amino amides and experimental precedents for Michael adducts.
PropertyValue / DescriptionContext & Causality
Physical State Viscous Liquid / Low-melting SolidThe flexible alkyl chain and internal H-bonding often disrupt crystal packing, leading to an oil or low-melting solid at RT.[1]
Color Colorless to Pale YellowAmine oxidation can cause yellowing over time.[1]
Solubility High: Water, Methanol, Ethanol, DCMLow: Hexane, Diethyl EtherThe molecule is amphiphilic but dominated by polar groups (amide/amine/ether), making it highly hydrophilic.[1]
pKa (Amine) 9.0 ± 0.5 (Predicted)The

-amide group is electron-withdrawing relative to a simple alkyl chain, slightly lowering the pKa of the secondary amine compared to diethylamine (pKa ~11).[1]
LogP -0.5 to 0.1 (Predicted)The compound is polar.[1] It will partition into the aqueous phase in Octanol/Water systems.[1]
Boiling Point >250°C (Decomposes)High polarity leads to high BP; likely undergoes retro-Michael decomposition before boiling at atmospheric pressure.[1]

Synthesis & Reaction Kinetics

The primary synthesis route is the Green Chemistry compatible aza-Michael addition.[1] This reaction is atom-economical (100% atom efficiency) and typically requires no catalyst or solvent if performed neat, though water/alcohol accelerates the rate via hydrogen-bond activation of the acrylamide carbonyl.[1]

Synthesis Workflow (DOT Visualization)

SynthesisPathway THF_Amine Tetrahydrofurfurylamine (Nucleophile) Intermediate Zwitterionic Transition State THF_Amine->Intermediate Nu: Attack Acrylamide Acrylamide (Michael Acceptor) Acrylamide->Intermediate MeOH/H2O (H-Bond Activation) Product 3-[(Tetrahydro-2-furanylmethyl) amino]propanamide Intermediate->Product Proton Transfer (Fast)

Figure 1: Aza-Michael addition pathway.[1] The protic solvent (MeOH/H2O) stabilizes the transition state, accelerating the reaction significantly compared to aprotic conditions.[1]

Experimental Protocol: Synthesis of 3-[(Tetrahydro-2-furanylmethyl)amino]propanamide
  • Reagents:

    • Tetrahydrofurfurylamine (1.0 equiv, 101.15 g/mol ).[1]

    • Acrylamide (1.05 equiv, 71.08 g/mol ) - Slight excess ensures complete consumption of the amine.[1]

    • Solvent: Methanol or Water (Concentration ~2-5 M).[1]

  • Procedure:

    • Dissolve acrylamide in methanol in a round-bottom flask.

    • Add tetrahydrofurfurylamine dropwise over 30 minutes at 0–5°C (ice bath) to control the exotherm.[1]

    • Allow the mixture to warm to Room Temperature (25°C) and stir for 12–24 hours.

    • Monitor: Reaction progress can be tracked by TLC (ninhydrin stain) or disappearance of acrylate protons in NMR.[1]

  • Work-up:

    • Concentrate under reduced pressure (Rotovap) to remove methanol.[1]

    • Purification: The residue is often pure enough (>95%) for downstream use.[1] If necessary, purify via vacuum distillation (careful of temperature) or column chromatography (DCM/MeOH/NH3).[1]

Stability & Reactivity

Retro-Michael Reaction

Like all


-amino carbonyls, this compound is susceptible to the retro-Michael reaction  (reversal to amine + acrylamide) under specific conditions:
  • High Temperature: Heating >100°C can drive the equilibrium back to starting materials.[1]

  • Strong Base: Bases can deprotonate the amine or amide, facilitating elimination.[1]

  • Storage: Store at <4°C.

Hydrolysis

The primary amide group is relatively stable but can hydrolyze to the carboxylic acid (3-[(tetrahydro-2-furanylmethyl)amino]propanoic acid) under:

  • Strong Acid (HCl, Reflux).[1]

  • Strong Base (NaOH, Heat).[1]

Analytical Characterization

To validate the identity of the compound, use the following diagnostic signals:

MethodDiagnostic FeatureInterpretation
1H NMR (D2O or CDCl3)

2.40 (t, 2H)

-methylene
protons to carbonyl (

).[1]

2.85 (t, 2H)

-methylene
protons to amine (

).[1]

3.6-3.9 (m, 3H)
THF ring protons (OCH2 and OCH).[1]

1.5-2.0 (m, 4H)
THF ring protons (CH2-CH2).[1]
IR Spectroscopy ~1660-1690

Amide I band (C=O stretch).[1]
~3200-3400

N-H stretch (Amide/Amine overlap).[1]
Mass Spectrometry m/z 173.1

Protonated molecular ion.[1]

Experimental Protocol: pKa Determination

Since specific literature values are absent, use this self-validating protocol.

Method: Potentiometric Titration[1]

  • Preparation: Dissolve 50 mg of the compound in 20 mL of degassed water (0.01 M ionic strength with KCl).

  • Titrant: 0.1 M HCl (standardized).

  • Procedure:

    • Measure initial pH (should be basic, ~10-11).[1]

    • Add titrant in 50

      
       increments.[1]
      
    • Record pH after stabilization.[1]

  • Analysis: Plot pH vs. Volume. The half-equivalence point (inflection) corresponds to the pKa of the secondary amine.[1]

    • Expected Result: A single inflection point around pH 9.0.[1]

References

  • Michael Addition Mechanism: Mather, B. D., et al. "Michael addition reactions in macromolecular design for emerging technologies."[1] Progress in Polymer Science, 2006.[1] Link[1]

  • Aza-Michael Kinetics: Rulev, A. Y.[1] "Aza-Michael reaction: achievements and prospects." Russian Chemical Reviews, 2017.[1]

  • Amine pKa Values: Hall, H. K.[1][6] "Correlation of the Base Strengths of Amines." Journal of the American Chemical Society, 1957.[1] Link[1]

  • Green Chemistry Protocol: "Solvent-free aza-Michael addition of amines to acrylates." Green Chemistry Letters and Reviews, 2012.[1]

(Note: While direct datasheets for this specific intermediate are proprietary/sparse, the protocols and properties above are derived from established chemical principles validated in the cited literature.)

Sources

Foundational

Comprehensive Guide: Solubility Determination and Thermodynamic Analysis of 3-[(Tetrahydro-2-furanylmethyl)amino]propanamide

This comprehensive technical guide details the methodology for determining, analyzing, and applying solubility data for 3-[(Tetrahydro-2-furanylmethyl)amino]propanamide , a critical intermediate in the synthesis of pharm...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive technical guide details the methodology for determining, analyzing, and applying solubility data for 3-[(Tetrahydro-2-furanylmethyl)amino]propanamide , a critical intermediate in the synthesis of pharmaceutical agents (likely alpha-blockers or related tetrahydrofuran-containing APIs).

Executive Summary

Accurate solubility data is the cornerstone of process chemistry, governing the efficiency of reaction workups, purification (crystallization), and formulation. For 3-[(Tetrahydro-2-furanylmethyl)amino]propanamide (hereafter referred to as 3-TFAP ), a secondary amine-amide intermediate, solubility behavior is dictated by its dual polarity: the hydrophilic amide/amine segments and the lipophilic tetrahydrofuran ring. This guide outlines the rigorous Dynamic Laser Monitoring Method for data acquisition and the Thermodynamic Modeling required to optimize its isolation.

Chemical Profile & Theoretical Solubility

3-TFAP is typically synthesized via the Michael addition of tetrahydrofurfurylamine to acrylamide. Its structure features three distinct functional domains affecting solvation:

  • Amide Group (-CONH₂): Strong hydrogen bond donor/acceptor (High polarity).

  • Secondary Amine (-NH-): Hydrogen bond capability, pH-dependent solubility (Moderate polarity).

  • Tetrahydrofuran Ring: Ether linkage, lipophilic character (Moderate polarity).

Predicted Solubility Profile:

  • Protic Polar Solvents (Methanol, Ethanol, Water): High solubility due to extensive hydrogen bonding.

  • Aprotic Polar Solvents (DMF, DMSO, Acetone): Good solubility due to dipole-dipole interactions.

  • Non-Polar Solvents (Hexane, Toluene): Low solubility, making them ideal anti-solvents for crystallization.

Experimental Methodology: Dynamic Laser Monitoring

To ensure high-precision data (uncertainty < 1%), the Dynamic Laser Monitoring Method is the industry standard, superior to the static gravimetric method due to its speed and reproducibility.

Materials & Apparatus[1]
  • Compound: 3-TFAP (Purity > 99.5%, verified by HPLC/NMR).

  • Solvents: Analytical grade (AR) or HPLC grade (Water, Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Ethyl Acetate, Toluene).

  • Apparatus: Jacketed glass vessel (50 mL) equipped with a mechanical stirrer, temperature probe (±0.01 K), and a laser monitoring system (transmissometer).

Protocol Workflow
  • Preparation: Add a known mass of solvent (

    
    ) to the jacketed vessel.
    
  • Saturation: Add excess 3-TFAP solid (

    
    ) to form a suspension.
    
  • Equilibration: Heat the mixture to a starting temperature (

    
    ) where the solid dissolves completely, then cool slowly to induce precipitation (nucleation).
    
  • Measurement:

    • Heat the suspension slowly (e.g., 0.2 K/min).

    • Monitor the laser intensity (

      
      ) passing through the solution.
      
    • Dissolution Point: Record the temperature (

      
      ) where the laser intensity reaches a maximum plateau (indicating complete dissolution).
      
  • Iteration: Add more solvent or solute to change the mole fraction (

    
    ) and repeat to cover the range (e.g., 278.15 K to 323.15 K).
    
Workflow Visualization

SolubilityProtocol Start Start: Solvent + Excess Solute Heat Heat Suspension (0.2 K/min) Start->Heat Laser Monitor Laser Transmittance Heat->Laser Detect Detect Max Transmittance (Dissolution Point) Laser->Detect Record Record T_eq and Mole Fraction (x) Detect->Record Repeat Adjust Concentration (Add Solvent/Solute) Record->Repeat End Data Set: (T, x) Record->End Complete Range Repeat->Heat Next Point

Figure 1: Workflow for the Dynamic Laser Monitoring Method to determine solid-liquid equilibrium.

Thermodynamic Modeling

Experimental data must be correlated using thermodynamic models to calculate the dissolution enthalpy and entropy.

Modified Apelblat Equation

This semi-empirical model is widely used for non-ideal solutions, correlating mole fraction solubility (


) with temperature (

):


  • A, B, C: Empirical parameters derived from regression analysis.

  • Applicability: Excellent for polar solutes like 3-TFAP in polar/non-polar solvents.

(Buchowski-Ksiazczak) Equation

This model relates solubility to the melting properties of the solute:



  • 
    :  Non-ideality parameter.
    
  • 
    :  Enthalpy parameter.
    
  • 
    :  Melting temperature of 3-TFAP.
    
Thermodynamic Parameters

Using the van't Hoff analysis, the dissolution enthalpy (


), entropy (

), and Gibbs free energy (

) are calculated:




Interpretation:

  • 
    :  Endothermic dissolution (solubility increases with T).
    
  • 
    :  Non-spontaneous process (requires energy/mixing).
    

Data Presentation & Analysis (Template)

For 3-TFAP, the solubility data should be tabulated as follows (representative structure):

Table 1: Mole Fraction Solubility (


) of 3-TFAP in Selected Solvents (P = 0.1 MPa) 
T (K)Methanol (

)
Ethanol (

)
Acetone (

)
Toluene (

)
283.150.12450.08540.04210.0015
293.150.14560.10230.05670.0028
303.150.17890.12560.07890.0045
313.150.21540.15430.10230.0078
323.150.26540.19870.13450.0123

Note: The values above are illustrative of a polar amide. Actual experimental values must be determined using the protocol in Section 3.

Solvent Effect Analysis[2][3]
  • Polarity: Solubility generally follows the order: Methanol > Ethanol > Acetone > Ethyl Acetate > Toluene.

  • Hydrogen Bonding: Solvents capable of donating protons (Alcohols) will solvate the amide carbonyl and amine nitrogen more effectively than aprotic solvents (Acetone).

Process Application: Crystallization Design

The solubility data drives the design of the purification step.

  • Cooling Crystallization: Due to the steep solubility curve in alcohols (e.g., Ethanol), cooling a saturated solution from 323 K to 283 K will yield high recovery.

  • Anti-Solvent Crystallization: Adding Toluene (low solubility) to a saturated solution in Acetone (moderate solubility) will induce precipitation.

CrystallizationLogic Data Solubility Data (Apelblat Model) Curve Solubility Curve Analysis (Steep vs. Flat) Data->Curve Selection Select Method Curve->Selection Cooling Cooling Crystallization (Steep Curve: MeOH/EtOH) Selection->Cooling High d(ln x)/dT AntiSolvent Anti-Solvent Crystallization (Flat Curve + Anti-solvent) Selection->AntiSolvent Low d(ln x)/dT Process Process Optimization (Yield & Purity) Cooling->Process AntiSolvent->Process

Figure 2: Decision matrix for crystallization process design based on solubility data.

References

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K. Journal of Chemical & Engineering Data, 44(2), 185-189. Link

  • Jouyban, A. (2008). Review of the Jouyban–Acree model for predicting the solubility of compounds in mixed solvents. Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 102-152. Link

  • Grant, D. J., & Higuchi, T. (1990). Solubility behavior of organic compounds. John Wiley & Sons. (Foundational text for solubility thermodynamics).
  • NIST Chemistry WebBook. (Standard reference for thermodynamic data of component molecules like Tetrahydrofurfurylamine). Link

Exploratory

Potential biological activities of 3-[(Tetrahydro-2-furanylmethyl)amino]propanamide

An In-Depth Technical Guide to the Potential Biological Activities of 3-[(Tetrahydro-2-furanylmethyl)amino]propanamide A Roadmap for Scientific Investigation Disclaimer: The following document is a speculative guide base...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Potential Biological Activities of 3-[(Tetrahydro-2-furanylmethyl)amino]propanamide

A Roadmap for Scientific Investigation

Disclaimer: The following document is a speculative guide based on structural analogy and established principles of medicinal chemistry. The compound 3-[(Tetrahydro-2-furanylmethyl)amino]propanamide is a novel chemical entity with no established biological activity in the public domain as of the date of this publication. This guide is intended to provide a scientifically rigorous framework for initiating research into its potential therapeutic applications.

Introduction

The exploration of novel chemical entities is the cornerstone of modern drug discovery. The compound 3-[(Tetrahydro-2-furanylmethyl)amino]propanamide presents an intriguing scaffold, combining structural motifs that are present in a variety of biologically active molecules. While direct research on this specific molecule is not currently available in published literature, a systematic analysis of its constituent parts—the tetrahydrofuran ring, the secondary amine linker, and the propanamide tail—allows for the formulation of several compelling hypotheses regarding its potential biological activities.

This technical guide provides a comprehensive roadmap for the initial investigation of 3-[(Tetrahydro-2-furanylmethyl)amino]propanamide. It is designed for researchers, scientists, and drug development professionals, offering a series of logical, experimentally verifiable steps to elucidate the compound's pharmacological profile. The proposed workflows are grounded in established scientific principles and are designed to be self-validating, ensuring a high degree of scientific integrity.

Structural and Physicochemical Analysis

The structure of 3-[(Tetrahydro-2-furanylmethyl)amino]propanamide suggests a molecule with a moderate degree of polarity, likely conferring aqueous solubility. The presence of a secondary amine and an amide group provides hydrogen bond donors and acceptors, which are critical for interactions with biological targets. The tetrahydrofuran ring introduces a degree of conformational flexibility, which may be important for binding to specific protein pockets.

A preliminary in silico analysis of the compound's properties using established computational models (e.g., SwissADME) would be a prudent first step to predict its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for blood-brain barrier penetration.

Hypothesized Biological Activities and Proposed Investigational Workflows

Based on a comprehensive analysis of structurally related compounds, we propose three primary areas of investigation for 3-[(Tetrahydro-2-furanylmethyl)amino]propanamide: neurological, anti-inflammatory, and metabolic activities.

Potential Neurological Activity

Rationale: The tetrahydrofuran moiety is a key structural feature in several centrally acting drugs. Furthermore, derivatives of amino propanamides have been explored for their effects on neuronal excitability and neurotransmitter systems.

Proposed Experimental Workflow:

dot

Caption: Workflow for investigating the potential neurological activities of 3-[(Tetrahydro-2-furanylmethyl)amino]propanamide.

Detailed Protocols:

  • Receptor Binding Assays:

    • Utilize commercially available receptor binding assay kits for a panel of key central nervous system (CNS) targets, including GABA-A, GABA-B, NMDA, AMPA, and various serotonin (5-HT) receptor subtypes.

    • Prepare serial dilutions of the test compound.

    • Perform competitive binding assays using a radiolabeled or fluorescently labeled standard ligand for each receptor.

    • Measure the displacement of the standard ligand by the test compound to determine the binding affinity (Ki).

  • Whole-Cell Patch Clamp Electrophysiology:

    • Culture a suitable neuronal cell line (e.g., SH-SY5Y or primary cortical neurons).

    • Perform whole-cell patch-clamp recordings to assess the effect of the compound on voltage-gated sodium, potassium, and calcium channels.

    • Apply the compound at various concentrations and measure changes in ionic currents.

Potential Anti-inflammatory Activity

Rationale: Amide-containing compounds have been shown to modulate inflammatory pathways. The overall structure may interact with key enzymes or receptors involved in the inflammatory cascade.

Proposed Experimental Workflow:

dot

Caption: Workflow for evaluating the potential anti-inflammatory properties of the compound.

Detailed Protocols:

  • Cytokine Release Assay:

    • Culture a macrophage-like cell line (e.g., RAW 264.7).

    • Pre-incubate the cells with various concentrations of the test compound.

    • Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

    • After a suitable incubation period, collect the cell culture supernatant.

    • Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using enzyme-linked immunosorbent assay (ELISA) kits.

  • NF-κB Reporter Assay:

    • Utilize a cell line that has been stably transfected with a reporter construct containing the luciferase gene under the control of an NF-κB response element.

    • Treat the cells with the test compound followed by an NF-κB activator (e.g., TNF-α).

    • Measure luciferase activity as a readout of NF-κB activation.

Potential Metabolic Modulatory Activity

Rationale: The propanamide structure is reminiscent of certain intermediates in amino acid and fatty acid metabolism. The compound could potentially interact with enzymes involved in these pathways.

Proposed Experimental Workflow:

dot

Foundational

IUPAC naming and structural isomers of 3-[(Tetrahydro-2-furanylmethyl)amino]propanamide

Synthesis, Stereochemistry, and Structural Isomerism Executive Summary This technical guide provides a rigorous analysis of 3-[(Tetrahydro-2-furanylmethyl)amino]propanamide , a secondary amine derivative of propanamide....

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis, Stereochemistry, and Structural Isomerism

Executive Summary

This technical guide provides a rigorous analysis of 3-[(Tetrahydro-2-furanylmethyl)amino]propanamide , a secondary amine derivative of propanamide. Often utilized as a fragment in medicinal chemistry for its hydrogen-bond accepting tetrahydrofuran (THF) motif and flexible linker, this molecule presents specific challenges in nomenclature, stereochemical resolution, and regioselective synthesis.

This document serves drug development professionals by detailing the IUPAC logic, outlining a green-chemistry synthesis via aza-Michael addition, and mapping the landscape of its structural and stereochemical isomers.

Chemical Identity and IUPAC Nomenclature[1][2][3][4]

The systematic naming of this compound follows the substitutive nomenclature rules set by the International Union of Pure and Applied Chemistry (IUPAC).

  • Parent Structure: Propanamide (

    
    ).
    
  • Principal Functional Group: Amide (Suffix: -amide).

  • Substituent Position: The carbon chain is numbered starting from the carbonyl carbon (C1).[1] The amino substituent is at position 3 (beta-position).

  • Complex Substituent: The nitrogen at position 3 is substituted with a (tetrahydro-2-furanyl)methyl group.[2]

    • Note: The moiety tetrahydro-2-furanylmethyl is derived from tetrahydrofurfurylamine .

IUPAC Name: 3-{[(Tetrahydrofuran-2-yl)methyl]amino}propanamide

Structural Visualization

The following diagram illustrates the connectivity and numbering scheme.

ChemicalStructure THF Tetrahydrofuran Ring (Lipophilic/H-Bond Acceptor) Linker Methylene Bridge (-CH2-) THF->Linker C2 attachment Amine Secondary Amine (-NH-) Linker->Amine Chain Ethyl Chain (C3 - C2) Amine->Chain Position 3 Amide Primary Amide (-CONH2) Chain->Amide Position 1

Figure 1: Structural connectivity of 3-[(Tetrahydro-2-furanylmethyl)amino]propanamide highlighting functional zones.

Structural Isomerism and Stereochemistry

Understanding the isomeric landscape is critical for establishing structure-activity relationships (SAR) and ensuring regulatory compliance regarding impurities.

2.1 Stereoisomerism (Chirality)

The molecule possesses one chiral center at the C2 position of the tetrahydrofuran ring. Consequently, it exists as a pair of enantiomers.

StereoisomerConfigurationCahn-Ingold-Prelog (CIP) Priority
(R)-Enantiomer (2R)Oxygen (1) > Carbon-Linker (2) > Ring Carbon (3) > H (4)
(S)-Enantiomer (2S)Mirror image of (R)
  • Medicinal Implication: The (S)-enantiomer of THF derivatives often mimics the ribose sugar backbone found in nucleic acids, potentially altering binding affinity compared to the (R)-form [1].

2.2 Constitutional Isomerism (Regioisomers)

Regioisomers arise from different connectivity of the same atomic composition (


).
  • Amide-Linkage Isomer (Peptide-like):

    • Name: 3-Amino-N-[(tetrahydrofuran-2-yl)methyl]propanamide.[3]

    • Difference: The THF-methyl group is attached to the amide nitrogen, not the chain amine. This is a common "reverse amide" impurity in library synthesis.

  • Alpha-Amino Isomer:

    • Name: 2-[(Tetrahydro-2-furanylmethyl)amino]propanamide.

    • Difference: The amino group is at the C2 (alpha) position, derived from alanine rather than beta-alanine.

Isomers cluster_Stereo Stereoisomers (Chiral Center @ THF-C2) cluster_Regio Constitutional Isomers Root Molecular Formula: C8H16N2O2 Target Target: 3-substituted (Beta-amino) Root->Target Alpha 2-substituted (Alpha-amino) Root->Alpha Reverse Reverse Amide (N-substituted amide) Root->Reverse R_Enant (R)-Enantiomer S_Enant (S)-Enantiomer Target->R_Enant Target->S_Enant

Figure 2: Isomeric hierarchy distinguishing the target beta-amino amide from alpha-amino and reverse-amide congeners.

Synthesis Protocol: Aza-Michael Addition

The most efficient, atom-economical route to 3-[(Tetrahydro-2-furanylmethyl)amino]propanamide is the Aza-Michael addition of tetrahydrofurfurylamine to acrylamide. This method avoids the use of coupling reagents and minimizes byproduct formation compared to alkylation with 3-chloropropanamide [2].

3.1 Reaction Scheme


3.2 Step-by-Step Methodology

Reagents:

  • Tetrahydrofurfurylamine (CAS: 4795-29-3) [3][4]

  • Acrylamide (Electrophile)

  • Solvent: Methanol (MeOH) or Ethanol (EtOH)

Protocol:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Acrylamide (1.0 equiv) in MeOH (concentration ~0.5 M).

  • Addition: Add Tetrahydrofurfurylamine (1.1 equiv) dropwise at room temperature. A slight excess of the amine drives the equilibrium toward the product and prevents double-alkylation (formation of tertiary amines).

  • Reaction: Heat the mixture to reflux (65°C) for 4–6 hours.

    • In-Process Control (IPC): Monitor via TLC (System: DCM/MeOH 9:1 + 1%

      
      ). Stain with Ninhydrin (secondary amines turn yellow/orange) or Iodine. Acrylamide disappearance indicates completion.
      
  • Workup: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess amine (Tetrahydrofurfurylamine b.p. ~153°C, so vacuum is required).

  • Purification: If necessary, purify via flash column chromatography using a gradient of DCM

    
     10% MeOH/DCM.
    

Why this works (Causality): The amine acts as a nucleophile attacking the


-carbon of the 

-unsaturated amide (acrylamide). The amide proton is not acidic enough to interfere, and the primary amide nitrogen is non-nucleophilic due to resonance, ensuring regioselectivity for the secondary amine product.
Analytical Characterization Profile

To validate the identity of the synthesized compound, the following spectral data should be obtained.

TechniqueExpected Signal / FeatureInterpretation
1H NMR (DMSO-d6)

2.2 ppm (t, 2H)

alpha to carbonyl (amide side).

2.7 ppm (t, 2H)

beta to carbonyl (attached to NH).

3.6–3.9 ppm (m, 3H)
THF ring protons (C5) + Linker

.

6.8 & 7.3 ppm (br s)
Primary amide

protons (distinctive broad singlets).
MS (ESI+)

Molecular ion peak (

, MW = 172.22).
IR Spectroscopy 1650–1690

Amide I band (C=O stretch).
3200–3400

N-H stretch (Amine and Amide).
Applications in Drug Discovery

This molecule serves as a versatile scaffold in medicinal chemistry:

  • GABA Analogues: The structure mimics

    
    -aminobutyric acid (GABA) derivatives. The addition of the THF ring increases lipophilicity (
    
    
    
    adjustment) compared to the polar GABA parent, potentially enhancing blood-brain barrier (BBB) penetration.
  • Peptidomimetics: The beta-alanine backbone introduces flexibility and resistance to enzymatic degradation by proteases that typically cleave alpha-peptide bonds.

  • Fragment-Based Drug Design (FBDD): The tetrahydrofuranylmethyl group is a privileged fragment found in drugs like Alfuzosin and Terazosin (though attached to quinazolines). It acts as a hydrogen bond acceptor in hydrophobic pockets [4].

Applications Scaffold 3-[(Tetrahydro-2-furanylmethyl)amino]propanamide Target1 GABA-ergic Ligands (Neurotransmission) Scaffold->Target1 Structural Homology Target2 Peptidomimetics (Protease Stability) Scaffold->Target2 Beta-amino acid backbone Target3 Kinase Inhibitor Linker (Solubility Enhancement) Scaffold->Target3 THF Hydrophilicity

Figure 3: Pharmacological utility map of the target scaffold.

References
  • PubChem. Tetrahydrofurfurylamine Compound Summary. National Library of Medicine.[5] Available at: [Link]

  • Mather, B. D., et al. (2006). Michael addition reactions in macromolecular design for emerging technologies. Progress in Polymer Science. (General reference for Aza-Michael chemistry mechanics).

Disclaimer: This guide is for research purposes only. Synthesis of chemical compounds should only be performed by qualified personnel in a controlled laboratory environment.

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Aza-Michael Addition for the Synthesis of 3-[(Tetrahydro-2-furanylmethyl)amino]propanamide

Introduction & Scientific Context 3-[(Tetrahydro-2-furanylmethyl)amino]propanamide is a functionalized β-aminoamide. The tetrahydrofuran (THF) moiety is a prevalent scaffold in medicinal chemistry, often serving as a key...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

3-[(Tetrahydro-2-furanylmethyl)amino]propanamide is a functionalized β-aminoamide. The tetrahydrofuran (THF) moiety is a prevalent scaffold in medicinal chemistry, often serving as a key building block in biologically active compounds, including analogues of antibiotics and various therapeutic agents.[1][2][3] The β-aminoamide structure, in turn, is recognized for its relative stability to hydrolysis compared to ester equivalents, a desirable trait in drug development.[4]

This document provides a detailed, field-proven protocol for the synthesis of this target molecule via an Aza-Michael addition reaction. This synthetic strategy is selected for its high atom economy, operational simplicity, and the typically high yields achieved under mild conditions. We will detail the underlying reaction mechanism, provide a step-by-step experimental workflow, and offer insights into process optimization and troubleshooting. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development.

Mechanism & Synthetic Rationale

The core of this synthesis is the conjugate addition, or Aza-Michael reaction, of tetrahydrofurfurylamine to acrylamide. This reaction is a powerful C-N bond-forming method.

Causality of Experimental Design:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of tetrahydrofurfurylamine acts as the nucleophile.

  • Electrophilic Acceptor: Acrylamide serves as the Michael acceptor. The presence of the electron-withdrawing amide group polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic and susceptible to nucleophilic attack.

  • Catalysis: While the reaction can proceed without a catalyst, the addition of a mild Brønsted acid, such as acetic acid, can significantly accelerate the reaction rate. The acid protonates the carbonyl oxygen of the acrylamide, which further enhances the electrophilicity of the β-carbon, thereby activating the Michael acceptor.[4]

  • Solvent Selection: The choice of solvent is critical. Aprotic polar solvents like acetonitrile or chloroform are preferred as they effectively solvate the reactants and transition state without interfering with the catalytic protonation equilibria.[4] Solvents with weakly basic functionalities, such as THF or acetone, can compete for the catalyst, potentially leading to lower conversion rates.[4]

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Amine Tetrahydrofurfurylamine (Nucleophile) Product 3-[(Tetrahydro-2-furanylmethyl)amino]propanamide Amine->Product Aza-Michael Addition Acrylamide Acrylamide (Michael Acceptor) Acrylamide->Product Catalyst Acetic Acid (cat.) (Activates Acceptor) Catalyst->Acrylamide Protonation

Caption: Reaction scheme for the Aza-Michael addition.

Experimental Protocol

This protocol is designed for a 10 mmol scale synthesis. All operations involving acrylamide should be performed in a certified chemical fume hood, as it is a neurotoxin.

Materials & Reagents
ReagentCAS No.MW ( g/mol )AmountMmolEq.Notes
Tetrahydrofurfurylamine16525-59-6101.151.01 g (1.04 mL)10.01.097% purity or higher
Acrylamide79-06-171.080.78 g11.01.1Toxic! Handle with care
Acetic Acid, Glacial64-19-760.05~60 mg (57 µL)1.00.1Catalyst
Acetonitrile (MeCN)75-05-841.0520 mL--Anhydrous grade
Ethyl Acetate (EtOAc)141-78-688.11~150 mL--For extraction
Saturated NaCl (Brine)7647-14-558.44~50 mL--For washing
Anhydrous MgSO₄7487-88-9120.37~5 g--Drying agent
Silica Gel7631-86-960.08As needed--For chromatography
Step-by-Step Synthesis Workflow
  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add acrylamide (0.78 g, 11.0 mmol). Dissolve the solid in anhydrous acetonitrile (20 mL).

  • Reagent Addition: Add tetrahydrofurfurylamine (1.04 mL, 10.0 mmol) to the solution via syringe, followed by the addition of glacial acetic acid (57 µL, 1.0 mmol).

  • Reaction Monitoring: Stir the reaction mixture at room temperature (approx. 25 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 10% Methanol in Dichloromethane. The reaction is typically complete within 12-18 hours.

  • Work-up - Quenching & Solvent Removal: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the acetonitrile.[5]

  • Work-up - Extraction: Dissolve the resulting oily residue in ethyl acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (2 x 25 mL) to neutralize the acetic acid, followed by saturated brine (1 x 50 mL).[5]

  • Work-up - Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product as a viscous oil or waxy solid.[5]

  • Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of 2% to 10% methanol in dichloromethane to isolate the pure 3-[(tetrahydro-2-furanylmethyl)amino]propanamide.

  • Characterization & Storage: Combine the pure fractions, concentrate under vacuum, and dry thoroughly. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry. Store the final compound under an inert atmosphere at 4 °C.

Caption: Step-by-step experimental workflow diagram.

Optimization & Troubleshooting

IssuePotential CauseRecommended Solution
Low or No Conversion 1. Inactive catalyst or no catalyst. 2. Low reaction temperature. 3. Inappropriate solvent.1. Ensure the correct amount of acetic acid is added. 2. Gently heat the reaction to 40-50 °C. 3. Confirm the use of a suitable solvent like acetonitrile.[4]
Formation of Byproducts 1. Dimerization or polymerization of acrylamide. 2. Double addition of acrylamide to the product.1. Do not use a large excess of acrylamide. Maintain a 1.1:1 ratio. 2. Ensure slow addition of reagents and maintain temperature control.
Difficult Purification 1. Product is highly polar and water-soluble. 2. Streaking on TLC plate.1. Minimize the use of water during work-up. Use brine washes. 2. Add a small amount of triethylamine (~0.5%) to the chromatography eluent to sharpen peaks.
Incomplete Reaction 1. Insufficient reaction time. 2. Reagent degradation.1. Extend the reaction time and continue monitoring by TLC. 2. Consider using microwave irradiation for faster, more efficient conversion.[6]

Safety Precautions

  • Acrylamide: Acrylamide is a potent neurotoxin and a suspected carcinogen. Always handle solid acrylamide and its solutions in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and nitrile gloves.

  • Solvents: Acetonitrile and ethyl acetate are flammable. Avoid open flames and ensure proper ventilation.

  • General: Follow standard laboratory safety procedures at all times. Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

The Aza-Michael addition of tetrahydrofurfurylamine to acrylamide provides an efficient and direct route to 3-[(tetrahydro-2-furanylmethyl)amino]propanamide. The protocol described herein is robust, scalable, and utilizes readily available starting materials. The use of catalytic acetic acid under mild conditions makes this an attractive method for academic and industrial laboratories focused on the synthesis of novel chemical entities for pharmaceutical and materials science applications.

References

  • Understanding the regioselectivity of Michael addition reactions to asymmetric divinylic compounds.RSC Publishing.
  • Highly Efficient Amide Michael Addition and Its Use in the Preparation of Tunable Multicolor Photoluminescent Polymers.
  • Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. Molecules. [Link]

  • 4 - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Synthesis and biological activity of chiral tetrahydrofuranyl amino acids as building moieties of pamamycin analogues. PubMed. [Link]

  • Synthesis and pharmacology of 8-amino-3-[(tetrahydro-2-furanyl)methyl] benzomorphan. PubMed. [Link]

  • Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments.
  • Tetrahydrofurfuryl alcohol (THFA) for use in crop. Agricultural Marketing Service, USDA. [Link]

  • TETRAHYDROFURFURYL ALCOHOL. Ataman Kimya. [Link]

Sources

Application

Technical Application Note: Optimization of Crystallization Dynamics for 3-[(Tetrahydro-2-furanylmethyl)amino]propanamide

Introduction & Physicochemical Profile[2][3][4] The purification of 3-[(Tetrahydro-2-furanylmethyl)amino]propanamide (CAS: N/A for specific isomer, generic Michael adduct class) presents a unique challenge in process che...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Physicochemical Profile[2][3][4]

The purification of 3-[(Tetrahydro-2-furanylmethyl)amino]propanamide (CAS: N/A for specific isomer, generic Michael adduct class) presents a unique challenge in process chemistry. Synthesized via the aza-Michael addition of tetrahydrofurfurylamine to acrylamide, this molecule possesses a "schizophrenic" solubility profile: a lipophilic tetrahydrofuran (THF) ring coupled with a highly polar amino-amide tail.

This duality often leads to Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out"—rather than distinct crystal nucleation. This guide details protocols to bypass the metastable oiling boundary and achieve high-purity crystalline solids required for pharmaceutical intermediates.

Molecular Challenges[1]
  • Retro-Michael Instability: Prolonged heating >60°C can reverse the synthesis, regenerating carcinogenic acrylamide and the starting amine.

  • Bis-Alkylation: Excess acrylamide leads to the tertiary amine impurity (bis-adduct), which is structurally similar and difficult to purge.

  • Hygroscopicity: The secondary amine and amide motifs are avid H-bond donors/acceptors, making the solid prone to moisture uptake.

Impurity Profile & Thermodynamics[1]

Understanding the reaction landscape is critical for designing the purification logic. The crystallization must reject the kinetic byproducts (Bis-adduct) while avoiding the thermodynamic trap of the Retro-Michael reaction.

ReactionLandscape cluster_purification Purification Zone Reactants Tetrahydrofurfurylamine + Acrylamide Target Target Molecule (Mono-Adduct) Reactants->Target Kinetic Control (T < 40°C) Polymer Polyacrylamide (Gum/Insoluble) Reactants->Polymer Radical Initiator Light/Heat Target->Reactants Retro-Michael (T > 60°C) BisImpurity Bis-Adduct Impurity (Tertiary Amine) Target->BisImpurity Excess Acrylamide

Figure 1: Reaction landscape highlighting the thermal sensitivity of the target Michael adduct. Crystallization must occur below the Retro-Michael threshold.

Solvent Screening & Selection Strategy

Due to the polarity balance, single-solvent systems often fail. We utilize a Binary Solvent System based on Hansen Solubility Parameters (HSP).

Solvent ClassRoleCandidateRationale
Solvent (Good) Dissolution2-Propanol (IPA) Matches the polarity of the amide/amine; moderate boiling point allows gentle heating.
Solvent (Alt) DissolutionEthyl Acetate (EtOAc) Good for rejecting polar polymer impurities; lower solubility for the target than IPA.
Anti-Solvent Precipitationn-Heptane Non-polar; induces supersaturation without co-precipitating polar impurities.
Anti-Solvent PrecipitationMTBE Mild anti-solvent; useful if Heptane causes immediate oiling out.

Critical Recommendation: Avoid Methanol or Water. They solubilize the impurities too well and make drying difficult due to hygroscopicity.

Protocol A: Controlled Cooling with Anti-Solvent Dosing

Best for: High purity requirements (>99.5%) and removal of bis-adducts.

Reagents
  • Crude 3-[(Tetrahydro-2-furanylmethyl)amino]propanamide (Oil or low-melting solid).

  • Solvent: 2-Propanol (Anhydrous).

  • Anti-Solvent: n-Heptane.

Step-by-Step Methodology
  • Dissolution (The "Warm" Zone):

    • Charge crude material into a jacketed reactor.

    • Add 2 volumes of 2-Propanol relative to crude weight (2 mL/g).

    • Heat gently to 40–45°C . Do not exceed 50°C to prevent Retro-Michael degradation.

    • Agitate until fully dissolved. If particulates (polymers) remain, filter while warm through a 0.45 µm PTFE membrane.

  • The Cloud Point Approach:

    • Maintain temperature at 40°C.

    • Slowly add n-Heptane via a dosing pump (rate: 0.5 vol/min) until a faint, persistent turbidity (cloud point) is observed.

    • Expert Tip: If the solution turns into distinct oily droplets (Oiling Out), stop addition immediately. Add 5% more IPA to redissolve, then lower the temperature by 5°C before resuming.

  • Seeding (Crucial Step):

    • Add 0.5 wt% of pure seed crystals.

    • Note: If no seed is available, induce nucleation by scratching the glass wall or sonicating a small aliquot in a test tube with heptane, then returning it to the vessel.

    • Hold at 40°C for 1 hour to allow crystal growth on the seeds (Ostwald Ripening).

  • Cooling Ramp:

    • Cool the slurry from 40°C to 0°C at a rate of 5°C/hour .

    • Why slow cooling? Fast cooling traps the bis-adduct impurity inside the crystal lattice.

  • Final Anti-Solvent Charge:

    • Once at 0°C, add an additional 2 volumes of n-Heptane over 30 minutes to desaturate the mother liquor and maximize yield.

  • Isolation:

    • Filter under nitrogen pressure or vacuum.

    • Wash the cake with cold (0°C) 1:2 IPA:Heptane mixture.

    • Dry in a vacuum oven at 30°C (max) with a nitrogen bleed.

Protocol B: Trituration (For Persistent Oils)

Best for: Material that refuses to crystallize or has "oiled out" in Protocol A.

  • Concentration: Evaporate the crude reaction mixture to a thick oil.

  • Solvent Addition: Add 5 volumes of MTBE (Methyl tert-butyl ether) or Diethyl Ether.

  • Mechanical Stress: Vigorously stir (high shear) at 0°C.

  • Seed/Scratch: Scratch the vessel walls with a glass rod. The friction often provides the activation energy for the phase change.

  • Maturation: Once solids form, cycle the temperature between 5°C and 20°C (3 cycles). This dissolves small, impure fines and redeposits them on larger, purer crystals.

Troubleshooting: The Oiling-Out Phenomenon

Oiling out occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is hit before the Solubility curve.

PhaseDiagram Start Homogeneous Solution (High Temp) Cooling Cooling Process Start->Cooling Decision Is Concentration > LLPS Limit? Cooling->Decision OilOut Oiling Out (Two Liquid Phases) Decision->OilOut Yes (Too fast/Too much anti-solvent) Nucleation Crystal Nucleation (Solid Phase) Decision->Nucleation No (Metastable Zone Width) OilOut->Nucleation Remedy: Reheat & Add Good Solvent

Figure 2: Logical flow to avoid Liquid-Liquid Phase Separation (LLPS).

Remedy for Oiling Out:

  • Reheat the mixture until it becomes one phase again.

  • Add 10-20% more Good Solvent (IPA). This shifts the composition away from the LLPS boundary.

  • Seed immediately upon reaching saturation temperature.

Analytical Validation

TestMethodAcceptance Criteria
Purity HPLC (C18, Gradient ACN/Water + 0.1% TFA)> 98.0% Area
Bis-Impurity HPLC< 0.5%
Acrylamide LC-MS (Trace analysis)< 10 ppm (Safety critical)
Solid State XRD / DSCSharp melting endotherm (check literature mp, likely ~40-60°C range).

References

  • Mullin, J. W. (2001). Crystallization. 4th Edition. Butterworth-Heinemann. (Standard text for crystallization kinetics and MSZW theory).

  • Mather, B. D., et al. (2006). "Michael addition reactions in macromolecular design for emerging technologies." Progress in Polymer Science, 31(5), 487-531. (Mechanistic insights into Michael addition reversibility).

  • Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. 2nd Edition. Academic Press. (Protocols for oiling-out management).

  • Beckmann, W. (2013).[1] Crystallization: Basic Concepts and Industrial Applications. Wiley-VCH. (Seeding strategies).

Sources

Method

Using 3-[(Tetrahydro-2-furanylmethyl)amino]propanamide in peptide synthesis

Application Note: Strategic Incorporation of 3-[(Tetrahydro-2-furanylmethyl)amino]propanamide in Peptide Synthesis Part 1: Introduction & Chemical Rationale 3-[(Tetrahydro-2-furanylmethyl)amino]propanamide (hereafter ref...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Incorporation of 3-[(Tetrahydro-2-furanylmethyl)amino]propanamide in Peptide Synthesis

Part 1: Introduction & Chemical Rationale

3-[(Tetrahydro-2-furanylmethyl)amino]propanamide (hereafter referred to as Thfm-β-Ala-NH₂ ) is a specialized secondary amine building block used to introduce a solubilizing, conformationally flexible C-terminal cap to peptide sequences. Structurally, it consists of a β-alanine amide backbone N-alkylated with a tetrahydrofurfuryl (Thfm) group.

Structural Analysis & Utility
  • Solubility Enhancement: The tetrahydrofuran (THF) moiety acts as a polar, non-ionic solubilizing tag, disrupting aggregation in hydrophobic sequences (similar to PEGylation but with lower molecular weight).

  • Protease Stability: The N-substituted β-amino acid linkage (-CO-N(R)-CH2-CH2-) confers resistance to carboxypeptidases, extending the half-life of the peptide in vivo.

  • Conformational Control: The N-alkylation eliminates the amide proton, preventing hydrogen bonding at the C-terminus and potentially inducing specific turn structures (peptoid-like characteristics).

This guide details the protocols for synthesizing this moiety and coupling it to a peptide chain.[1][2][3][4] Due to the steric hindrance of the secondary amine, standard SPPS protocols must be modified to ensure quantitative coupling.

Part 2: Preparation of the Reagent

If Thfm-β-Ala-NH₂ is not available commercially, it can be synthesized via a rapid, "green" Michael addition. This step ensures you have high-purity nucleophile for the subsequent coupling.

Protocol 1: Synthesis of Thfm-β-Ala-NH₂

Reaction Principle:



Materials:

  • Tetrahydrofurfurylamine (CAS: 4795-29-3)

  • Acrylamide (Electrophoresis grade)

  • Solvent: Methanol (MeOH) or Ethanol (EtOH)

  • Catalyst: None required (autocatalytic) or mild base (TEA).

Step-by-Step Procedure:

  • Dissolution: Dissolve Acrylamide (1.0 eq, e.g., 10 mmol) in MeOH (5 mL/mmol).

  • Addition: Add Tetrahydrofurfurylamine (1.1 eq) dropwise to the stirring solution at Room Temperature (RT).

  • Reaction: Stir at 40°C for 12–24 hours. Monitor by TLC (DCM/MeOH 9:1) or LC-MS. The secondary amine product is stable; avoid high heat to prevent polymerization of acrylamide or double addition (though steric hindrance makes double addition unlikely).

  • Work-up: Concentrate the solvent in vacuo.

  • Purification: The crude oil is often sufficient for coupling. For high purity, purify via flash column chromatography (Silica, DCM

    
     10% MeOH/DCM).
    
  • Validation: Confirm structure via ESI-MS (

    
     Da).
    

Part 3: Coupling Strategies (The "Difficult Coupling")

The critical challenge in using Thfm-β-Ala-NH₂ is the acylation of the secondary amine . The bulky Thfm group and the flexible β-alanine chain create significant steric hindrance. Standard HBTU/DIEA protocols will likely fail or result in low yields.

Strategy A: Convergent Solution-Phase Coupling (Recommended)

This method involves synthesizing the fully protected peptide on a 2-Chlorotrityl Chloride (2-CTC) resin, cleaving it as a protected fragment, and coupling it to Thfm-β-Ala-NH₂ in solution.

Workflow Diagram:

CouplingWorkflow Resin Peptide-2-CTC Resin Cleavage 1% TFA Cleavage (Retain Side-Chain Protecting Groups) Resin->Cleavage Step 1 Fragment Protected Peptide-OH Cleavage->Fragment Coupling Activation: HATU / HOAt / TMP + Thfm-β-Ala-NH₂ Fragment->Coupling Step 2: Solution Phase Deprotection Global Deprotection (TFA/TIPS/H2O) Coupling->Deprotection Step 3 Final Peptide-N(Thfm)-β-Ala-NH₂ Deprotection->Final

Figure 1: Convergent synthesis strategy for C-terminal modification.

Detailed Protocol:

  • Peptide Assembly: Synthesize the peptide on 2-Chlorotrityl Chloride Resin . Do not remove the N-terminal Fmoc group (or use Boc if compatible).

  • Mild Cleavage: Wash resin with DCM. Treat with 1% TFA in DCM (5 x 2 min). Collect filtrates into pyridine (to neutralize TFA). This yields the Protected Peptide-OH (side chains protected, C-terminus free).

  • Concentration: Evaporate solvents; precipitate in cold water or ether to isolate the protected fragment.

  • Activation & Coupling:

    • Dissolve Protected Peptide-OH (1.0 eq) in dry DMF.

    • Add HOAt (1.2 eq) and HATU (1.2 eq). Note: HOAt is superior to HOBt for hindered amines.

    • Add Collidine or TMP (2,4,6-trimethylpyridine) (2.5 eq). Note: Collidine prevents racemization better than DIEA in slow couplings.

    • Stir for 5 min to activate.

    • Add Thfm-β-Ala-NH₂ (1.5 – 2.0 eq).

  • Reaction: Stir for 12–24 hours. Monitor by HPLC.

  • Global Deprotection: Treat the purified intermediate with TFA/TIPS/H₂O (95:2.5:2.5) to remove side-chain protectors.[3]

Strategy B: On-Resin "Inverse" Approach (Not Recommended)

Attempting to couple an amino acid onto the Thfm-β-Ala-NH₂ secondary amine while it is attached to a resin (via the amide?) is chemically difficult because the amide group (CONH2) offers no standard handle for SPPS resins (unless using a specific backbone linker).

However, if you are building a Peptoid library, you might use a Bromoacetylation strategy:

  • Couple Bromoacetic acid to the N-terminus of the peptide.

  • Displace the Bromide with Thfm-β-Ala-NH₂ .

    • Risk:[5] This creates a secondary amine linkage (Peptide-CH2-NH-CH2-CH2-CONH2), not an amide linkage. This changes the backbone chemistry (amine vs amide). Ensure this matches your design requirements.

Part 4: Critical Experimental Parameters

ParameterRecommendationRationale
Coupling Reagent HATU or PyAOP Azabenzotriazole-based reagents are required to boost reactivity against the steric bulk of the Thfm group.
Base Collidine (TMP) Weaker, more hindered bases reduce the risk of epimerization of the C-terminal amino acid during the prolonged coupling times required.
Solvent DMF or NMP Polar aprotic solvents are essential. Avoid DCM as it does not solvate the polar intermediate well.
Stoichiometry 1.5 - 2.0 eq of AmineExcess amine drives the reaction. Since Thfm-β-Ala-NH₂ is easy to make, use it in excess.
Monitoring LC-MS UV monitoring (214 nm) is standard, but the Thfm group does not have a strong chromophore. Mass confirmation is essential.

Part 5: Troubleshooting & Quality Control

Issue: Incomplete Coupling (Peptide-OH remains)

  • Cause: Extreme steric hindrance (e.g., if the C-terminal AA is Valine or Isoleucine).

  • Solution: Switch to COMU or PyBrOP activation. Perform the reaction at 40°C (if C-terminal Cys/His are absent to avoid racemization). Alternatively, use an Acid Fluoride activation (generate Fmoc-AA-F) which is highly reactive toward secondary amines.

Issue: Poor Solubility of the Product

  • Cause: The peptide sequence is too hydrophobic.

  • Solution: The Thfm group is designed to help this, but if it fails, dissolve the crude peptide in HFIP (Hexafluoroisopropanol) before HPLC injection.

Diagram: Steric Interaction Model

Sterics cluster_0 Steric Clash Zone Center Reaction Center (Amide Bond Formation) Peptide Activated Peptide (Electrophile) Peptide->Center Amine Thfm-β-Ala-NH₂ (Nucleophile) Amine->Center Thfm Thfm Group (Steric Bulk) Thfm->Amine Blocks Approach

Figure 2: The bulky Thfm group shields the secondary amine, necessitating high-efficiency coupling reagents (HATU/HOAt).

References

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link

    • Context: Comprehensive review of protecting groups and backbone modification str
  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[4][6] Journal of the American Chemical Society, 115(10), 4397–4398. Link

    • Context: Establishes HOAt/HATU as the gold standard for difficult couplings involving hindered amines.
  • Jad, Y. E., et al. (2015). Peptide synthesis beyond DMF: THF and ACN as excellent and friendlier alternatives.[6] Organic & Biomolecular Chemistry, 13(8), 2393-2398.[6] Link

    • Context: Discusses the use of Tetrahydrofuran derivatives in green peptide synthesis, supporting the solubility profile of Thfm.
  • Zuckermann, R. N., et al. (1992). Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis. Journal of the American Chemical Society, 114(26), 10646–10647. Link

    • Context: Foundational text on N-substituted peptide synthesis (Peptoids)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability &amp; Storage of 3-[(Tetrahydro-2-furanylmethyl)amino]propanamide

[1] Case Reference: TFM-AP-STAB-001 Status: Active Priority: Critical (Compound Integrity Risk) Executive Summary You are accessing the technical support repository for 3-[(Tetrahydro-2-furanylmethyl)amino]propanamide ....

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Case Reference: TFM-AP-STAB-001 Status: Active Priority: Critical (Compound Integrity Risk)

Executive Summary

You are accessing the technical support repository for 3-[(Tetrahydro-2-furanylmethyl)amino]propanamide . This compound is a bifunctional intermediate containing a secondary amine and a primary amide .

The primary failure mode for this molecule is hydrolysis , where the amide functional group degrades into the corresponding carboxylic acid and ammonia.[1] This process is accelerated by three vectors: moisture (hygroscopicity) , pH instability (often auto-catalyzed by the molecule's own basicity), and thermal energy .

This guide provides root-cause analysis, troubleshooting workflows, and validated storage protocols to prevent degradation.

Part 1: The Core Issue – Hydrolysis Mechanism

Why is my compound degrading?

The amide bond in your compound is thermodynamically unstable relative to its hydrolysis products. While kinetically stable in dry, neutral conditions, the presence of water initiates a nucleophilic attack on the carbonyl carbon.

Critical Risk Factor: If your compound is in its free base form, the secondary amine moiety acts as an internal base catalyst, increasing the local pH of any absorbed moisture layer, thereby accelerating the hydrolysis of the amide.

Mechanism of Failure (Visualization)

HydrolysisMechanism Fig 1. Hydrolysis pathway of primary amides. The amine group in TFM-AP can auto-catalyze this reaction. Reactant Intact Amide (R-CONH2) Transition Tetrahedral Intermediate Reactant->Transition Nucleophilic Attack (Catalyzed by Acid/Base) Water + H2O (Moisture) Water->Transition Products Degradation Products (Carboxylic Acid + NH3) Transition->Products Elimination of NH3

Figure 1: The irreversible hydrolysis pathway. Once ammonia (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


) is lost, the compound cannot be regenerated.

Part 2: Troubleshooting & FAQs

Ticket #1: Physical State Change

User Report: "My powder has turned into a sticky gum/oil and smells faintly of ammonia."

Diagnosis: Hygroscopic Failure & Hydrolysis. The compound has absorbed atmospheric moisture (hygroscopicity). The water has dissolved the surface of the crystal/powder, creating a concentrated solution where hydrolysis is occurring. The ammonia smell is the leaving group gas (


) escaping.

Immediate Action:

  • Do not use for sensitive biological assays; the stoichiometry is compromised.

  • Purification: If the sample is critical, re-purify via recrystallization (if solid) or flash chromatography.

  • Prevention: See Storage Protocol below.

Ticket #2: Solution Stability

User Report: "I dissolved the compound in PBS (pH 7.4) for a stock solution, but the LC-MS shows a mass shift of +1 Da after 24 hours."

Diagnosis: Aqueous Instability. A mass shift of +1 Da often indicates hydrolysis (


 [44 Da] 


[45 Da]).
  • Root Cause: Amides are generally stable at neutral pH, but the secondary amine in your compound can shift the micro-environment pH. Furthermore, if the solution was not kept cold, thermal energy overcame the activation barrier.

Corrective Action:

  • Never store as a stock solution in water/buffer for >12 hours.

  • Alternative: Prepare stock solutions in anhydrous DMSO or Ethanol . Dilute into aqueous buffer immediately prior to use.

Part 3: Validated Storage Protocols

To ensure long-term stability (>1 year), you must control Temperature , Atmosphere , and Container Integrity .

Storage Decision Matrix
ParameterStandard (Short Term < 1 Month) Long Term (> 1 Month) Reasoning
Temperature 4°C (Refrigerated)-20°C or -80°CArrhenius equation: Lower T exponentially slows hydrolysis rate.
Atmosphere Desiccated AirInert Gas (Argon/N2)Removes moisture and oxygen (prevents amine oxidation).
Container Tightly capped vialAmber Vial + ParafilmAmber glass prevents photodegradation; Parafilm seals against moisture.
Form Solid (Powder)Solid (Lyophilized/Crystal)Never store in solution. Reaction rates are orders of magnitude faster in liquid phase.
Step-by-Step Handling Protocol

Follow this workflow every time you handle the compound to maintain the "Chain of Dryness."

StorageWorkflow Fig 2. 'Chain of Dryness' workflow to prevent moisture ingress during handling. Start Receive Compound Equilibrate 1. Warm to Room Temp (Inside Desiccator) Start->Equilibrate Prevents Condensation Open 2. Open Vial (Low Humidity Environment) Equilibrate->Open Aliquot 3. Aliquot for Single Use Open->Aliquot Purge 4. Purge Headspace (Argon/Nitrogen) Aliquot->Purge Essential Step Seal 5. Seal & Parafilm Purge->Seal Freeze 6. Store at -20°C Seal->Freeze

Figure 2: The critical equilibration step (Step 1) prevents atmospheric water from condensing on the cold compound.

Detailed Protocol Steps:
  • Equilibration (Crucial): Upon removing the vial from the freezer, place it in a desiccator cabinet and allow it to reach room temperature (approx. 30-45 mins).

    • Why? Opening a cold vial in humid air causes immediate water condensation on the hygroscopic solid, initiating hydrolysis.

  • Aliquoting: Avoid repeated freeze-thaw cycles. Divide the bulk material into single-use aliquots.

  • Inert Purge: Before closing the vial, gently flow dry Nitrogen or Argon gas into the headspace for 5-10 seconds to displace humid air.

  • Sealing: Cap tightly and wrap the junction with Parafilm® or Nescofilm®.

Part 4: Chemical Verification

If you suspect degradation, verify purity using the following parameters.

MethodExpected Signal (Intact)Degradation Signal (Hydrolyzed)
LC-MS (ESI+)

of Amide

+ 1 Da (Acid form)
NMR (

)
Distinct Amide

protons (broad singlets, usually 5-8 ppm)
Loss of Amide protons; Appearance of broad Acid

(10-12 ppm)
Smell Odorless to faint amineDistinct Ammonia odor

References

  • ICH Expert Working Group. (2003). ICH Q1A(R2) Stability Testing of New Drug Substances and Products.[2][3][4][5] European Medicines Agency.[3]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.).[6] Oxford University Press. (Chapter 11: Nucleophilic Substitution at the Carbonyl Group).

  • Genosphere Biotechnologies. (n.d.). Best Practices for Peptide Storage and Handling. (General principles for hygroscopic amino-amides).

  • PubChem. (n.d.). Compound Summary: Amide Hydrolysis Data. National Library of Medicine.

Sources

Optimization

Overcoming hygroscopic challenges of 3-[(Tetrahydro-2-furanylmethyl)amino]propanamide

Technical Support Center: 3-[(Tetrahydro-2-furanylmethyl)amino]propanamide A Senior Application Scientist's Guide to Overcoming Hygroscopic Challenges Welcome to the technical support center for 3-[(Tetrahydro-2-furanylm...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-[(Tetrahydro-2-furanylmethyl)amino]propanamide

A Senior Application Scientist's Guide to Overcoming Hygroscopic Challenges

Welcome to the technical support center for 3-[(Tetrahydro-2-furanylmethyl)amino]propanamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the experimental challenges associated with the hygroscopic nature of this active pharmaceutical ingredient (API). As your virtual application scientist, this guide provides in-depth, experience-driven answers and troubleshooting protocols to ensure the integrity and success of your research.

Part 1: Frequently Asked Questions - Understanding the Core Challenge: Hygroscopicity

This section addresses fundamental questions about the hygroscopic nature of 3-[(Tetrahydro-2-furanylmethyl)amino]propanamide and its implications.

Q1: What is hygroscopicity and why is it a critical concern for this API?

A: Hygroscopicity is the inherent property of a substance to attract, absorb, and retain water molecules from the surrounding environment at ambient temperature.[1][2] For an API like 3-[(Tetrahydro-2-furanylmethyl)amino]propanamide, this is a critical material attribute because moisture uptake can trigger a cascade of undesirable physical and chemical changes.[3] These changes can compromise the material's quality, stability, and performance during manufacturing and storage, ultimately affecting the final drug product's efficacy and shelf life.[4][5][6]

Q2: Which functional groups in the 3-[(Tetrahydro-2-furanylmethyl)amino]propanamide molecule are responsible for its water affinity?

A: The molecular structure of 3-[(Tetrahydro-2-furanylmethyl)amino]propanamide contains several polar functional groups that can readily form hydrogen bonds with water. These include:

  • Primary Amide (-CONH₂): The nitrogen and oxygen atoms are strong hydrogen bond acceptors, while the N-H bonds act as donors.

  • Secondary Amine (-NH-): The nitrogen atom is a hydrogen bond acceptor, and the N-H bond is a donor.

  • Tetrahydrofuran (THF) Ring: The ether oxygen atom within the THF ring is a hydrogen bond acceptor.

The presence of these multiple sites for hydrogen bonding creates a strong affinity for atmospheric moisture.

cluster_API 3-[(Tetrahydro-2-furanylmethyl)amino]propanamide API API Molecule H2O_1 H₂O API->H2O_1 H-Bonding (Amide) H2O_2 H₂O API->H2O_2 H-Bonding (Amine) H2O_3 H₂O API->H2O_3 H-Bonding (Ether) main Formulation Strategies for Hygroscopic APIs Barrier Formation Moisture Diversion Solid-State Modification Process Control sub1 Film Coating Encapsulation main:s1->sub1 sub2 Co-processing with Excipients Use of Moisture Scavengers main:s2->sub2 sub3 Crystal Engineering Co-crystallization main:s3->sub3 sub4 Dry Granulation Direct Compression Humidity-Controlled Manufacturing main:s4->sub4

Caption: Key strategies for formulating hygroscopic drugs.

  • Barrier Formation: Create a physical barrier between the API and the environment. This is commonly achieved through film coating of tablets or encapsulation . [4][[“]]Water-insoluble polymers like ethyl cellulose are effective moisture barriers. [4]2. Moisture Diversion: Formulate the API with excipients that preferentially absorb or adsorb moisture, acting as "moisture scavengers." [8]3. Solid-State Modification: Alter the crystal structure of the API itself to a less hygroscopic form through techniques like co-crystallization . [5][[“]]This involves forming a new crystalline solid with another molecule (a co-former).

  • Process Control: Utilize manufacturing processes that avoid water, such as dry granulation or direct compression, and conduct all manufacturing steps in a humidity-controlled environment. [9][10] Question: Which specific excipients are recommended for use with a moisture-sensitive API?

A: The choice of excipients is paramount. Avoid using excipients with high intrinsic moisture content (e.g., starch) and select those that can either repel or sequester water. [10]

Excipient Type Function Examples
Non-Hygroscopic Fillers Dilute the API without attracting water. Mannitol, Anhydrous Lactose, Dibasic Calcium Phosphate Anhydrous. [10][11]
Moisture Scavengers/Adsorbents Preferentially adsorb ambient moisture. Colloidal Silicon Dioxide, Microcrystalline Cellulose (low moisture grades). [10][11]
Hydrophobic Lubricants/Glidants Improve powder flow and repel water. Magnesium Stearate, Stearic Acid.

| Co-processed Excipients | Engineered particles with enhanced protective properties. | PEARLITOL® ProTec (mannitol-starch), Starch 1500®. [8][11]|

Part 3: Detailed Experimental Protocols

Protocol 1: Water Content Determination by Volumetric Karl Fischer Titration

Objective: To accurately quantify the mass percentage of water in a sample of 3-[(Tetrahydro-2-furanylmethyl)amino]propanamide.

Materials:

  • Karl Fischer Titrator (volumetric)

  • Analytical Balance (readable to 0.1 mg)

  • Gastight syringe or weighing boat

  • Anhydrous methanol (or other suitable KF solvent)

  • Volumetric KF reagent (e.g., Hydranal-Composite 5)

  • Certified water standard (e.g., Hydranal-Water Standard 1.0)

Procedure:

  • System Preparation:

    • Fill the titrator burette with the KF reagent and prime it to remove air bubbles.

    • Add fresh, anhydrous solvent to the titration vessel until the electrodes are submerged.

    • Condition the solvent by running a "pre-titration" to neutralize any ambient moisture in the vessel until a stable, dry endpoint is reached.

  • Titer Determination:

    • Accurately weigh a specific amount of the certified water standard and inject it into the conditioned vessel.

    • Start the titration. The instrument will dispense reagent until the endpoint is reached.

    • The titer (mg H₂O / mL reagent) is calculated. Repeat this step at least three times and use the average value. The relative standard deviation (RSD) should be <1%.

  • Sample Analysis:

    • Accurately weigh approximately 100-200 mg of the API sample.

    • Quickly introduce the sample into the titration vessel.

    • Start the sample titration immediately.

    • Record the volume of reagent consumed (V_sample).

  • Calculation:

    • Calculate the water content (%) using the formula: Water Content (%) = (V_sample × Titer) / (Mass_sample) × 100

References

  • Ngan, L. H., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceuticals, 15(9), 1099. [Link]

  • Colorcon (2023). The Science Behind Moisture Management in Pharmaceuticals: Role of Excipients. Colorcon. [Link]

  • Purohit, R. (2012). The effects of moisture on pharmaceutical amorphous solid dispersion systems. Purdue University e-Pubs. [Link]

  • Adam Equipment (2022). The Importance of Moisture Content Determination in Pharmaceuticals. Adam Equipment. [Link]

  • Roquette (n.d.). Low Moisture Excipients for Moisture-Sensitive APIs. Roquette. [Link]

  • Consensus (n.d.). Techniques for stabilizing moisture-sensitive drug compounds. Consensus. [Link]

  • Kerone (2021). Moisture Analysis in the Pharmaceutical Industry. Kerone. [Link]

  • AZoM (2019). Moisture Analysis in the Pharmaceutical Industry. AZoM. [Link]

  • Bohrium (2022). Formulation strategies to improve the stability and handling of oral solid dosage forms of highly hygroscopic pharmaceuticals and nutraceuticals. Bohrium. [Link]

  • ResearchGate (2016). What are the best tablet excipients to be used for moisture & heat sensitive APIs? ResearchGate. [Link]

  • ScienceDirect (2026). Hygroscopicity. ScienceDirect. [Link]

  • Journal of Chemical and Pharmaceutical Research (2016). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. JOCPR. [Link]

  • Vesta Nutra (2019). 3 Ways to Handle Hygroscopic Material Challenges. Vesta Nutra. [Link]

  • Manufacturing Chemist (2019). An innovative drug delivery form for hygroscopic pharmaceutical drugs. Manufacturing Chemist. [Link]

  • Pharma Learning In Depth (2025). Hygroscopicity in Pharmaceuticals. YouTube. [Link]

  • OMICS International (n.d.). Hygroscopic Gravimetric Quantitative Chemical Analysis. OMICS International. [Link]

  • Quora (2010). How is the hygroscopicity of a substance determined, chemically? Quora. [Link]

  • Pharma Growth Hub (2024). Classification of Hygroscopicity. Pharma Growth Hub. [Link]

  • FDA (2004). Guidance for Industry #169 - Drug Substance. FDA. [Link]

Sources

Reference Data & Comparative Studies

Validation

Interpreting the 1H NMR Spectrum of 3-[(Tetrahydro-2-furanylmethyl)amino]propanamide: A Comparative Guide

In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NM...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as a cornerstone technique for this purpose. This guide provides an in-depth analysis and interpretation of the predicted 1H NMR spectrum of 3-[(Tetrahydro-2-furanylmethyl)amino]propanamide, a molecule featuring a unique combination of amide, secondary amine, and cyclic ether functionalities. By dissecting the expected chemical shifts, multiplicities, and coupling constants, we will construct a detailed spectral map. Furthermore, we will compare these predicted values with experimental data from analogous structures to provide a robust framework for researchers encountering this or similar molecular scaffolds.

The Molecular Architecture: A Roadmap for Spectral Prediction

To systematically predict the 1H NMR spectrum, we must first dissect the molecule into its constituent spin systems. The structure of 3-[(Tetrahydro-2-furanylmethyl)amino]propanamide presents several distinct proton environments, each influenced by the electronic effects of neighboring functional groups.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve sample in deuterated solvent add_tms Add TMS internal standard dissolve->add_tms instrument 400+ MHz NMR Spectrometer add_tms->instrument params Set acquisition parameters instrument->params acquire Acquire FID params->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Calibrate to TMS phase->calibrate integrate Integrate Signals calibrate->integrate

Figure 2. Experimental workflow for 1H NMR data acquisition and processing.

Conclusion

The predicted 1H NMR spectrum of 3-[(Tetrahydro-2-furanylmethyl)amino]propanamide is characterized by a set of distinct signals corresponding to its unique structural features. The tetrahydrofurfuryl group gives rise to a series of multiplets in the upfield region, with the protons adjacent to the ring oxygen appearing further downfield. The propanamide backbone displays characteristic triplet and triplet of triplets patterns, while the labile amide and amine protons are expected to appear as broad singlets. By leveraging comparative data from analogous structures, we can confidently assign the predicted resonances. This guide provides a comprehensive framework for the spectral interpretation of this molecule and serves as a valuable resource for researchers in the field of drug discovery and development.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Li, Y., & Li, G. (2011). An efficient and practical synthesis of (S)- and (R)-tetrahydrofuran-2-carboxylic acid. Tetrahedron: Asymmetry, 22(11), 1153-1157.
  • SpectraBase. (n.d.). Tetrahydrofuran. Retrieved from [Link]

  • Hans J. Reich. (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin. Retrieved from [Link]

  • Duke University NMR Center. (n.d.). Coupling constants. Retrieved from [Link]

  • University of Calgary. (n.d.). Coupling. Retrieved from [Link]

  • Minch, M. J. (1994). Orientational Dependence of Vicinal Proton-Proton NMR Coupling Constants: The Karplus Relationship. Concepts in Magnetic Resonance, 6(1), 41-56.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • ResearchGate. (n.d.). 1H-NMR for 3-amino-N-phenylpropanamide. Retrieved from [Link]

  • JoVE. (n.d.). NMR Spectroscopy Of Amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, October 30). Spectroscopy of Amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, October 30). Spectroscopy of Ethers. Retrieved from [Link]

  • e-PG Pathshala. (n.d.). 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]

  • Oregon State University. (n.d.). Spectroscopy of Amines. Retrieved from [Link]

  • JoVE. (n.d.). NMR Spectroscopy Of Amides. Retrieved from [Link]

  • Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, October 30). 1H NMR of Amines. Retrieved from [Link]

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of 3-[(Tetrahydro-2-furanylmethyl)amino]propanamide

This guide provides an in-depth analysis of the predicted electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation pattern of 3-[(Tetrahydro-2-furanylmethyl)amino]propanamide. Designed for researchers i...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the predicted electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation pattern of 3-[(Tetrahydro-2-furanylmethyl)amino]propanamide. Designed for researchers in drug development and analytical sciences, this document moves beyond a simple catalog of fragments to explain the chemical principles driving fragmentation. We will compare its behavior to structurally related molecules to provide a robust framework for identification and characterization.

Introduction: Structural Considerations and Ionization

3-[(Tetrahydro-2-furanylmethyl)amino]propanamide is a small, polar molecule featuring three key functional groups that dictate its mass spectrometric behavior: a secondary aliphatic amine, a primary amide, and a tetrahydrofuran (THF) ring. The presence of the basic secondary amine makes this compound an excellent candidate for positive-mode electrospray ionization (ESI), where it will readily accept a proton to form the protonated molecule, [M+H]⁺.[1][2] ESI is a "soft" ionization technique that typically preserves the intact molecule, making it the ideal precursor ion for subsequent fragmentation analysis by collision-induced dissociation (CID).[3][4]

The molecular weight of the neutral molecule is 172.23 g/mol . Therefore, in a positive-mode ESI mass spectrum, we expect to observe the protonated molecule at a mass-to-charge ratio (m/z) of 173.24. This [M+H]⁺ ion will be the parent ion selected for tandem mass spectrometry (MS/MS) experiments.

Predicted Fragmentation Pathways and Mechanisms

Upon subjecting the [M+H]⁺ ion (m/z 173.24) to collision-induced dissociation (CID), fragmentation will occur at the most labile bonds, driven by the stability of the resulting fragment ions and neutral losses.[3][5] The primary sites of fragmentation are predictable based on established chemical principles for amines and amides.

The fragmentation cascade is initiated by the charge site, which is the protonated secondary amine. This directs the cleavage of adjacent bonds.

The most characteristic fragmentation pathway for aliphatic amines is α-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[6][7][8] This process is highly favorable as it leads to the formation of a stable, resonance-stabilized iminium ion. For our target molecule, there are two possible α-cleavage sites.

  • Pathway A: Cleavage of the Tetrahydrofurfuryl Group This involves the cleavage of the bond between the methylene bridge and the tetrahydrofuran ring. This is the most probable fragmentation pathway, leading to the formation of a highly stable iminium ion at m/z 86.09 . This fragment is often the base peak in the spectra of similar secondary amines.[9] The neutral loss in this case is the tetrahydrofuran radical.

  • Pathway B: Cleavage of the Propanamide Moiety Alternatively, α-cleavage can occur on the other side of the nitrogen, leading to the loss of the propanamide side chain. This would generate a resonance-stabilized iminium ion containing the tetrahydrofuran ring at m/z 100.10 .

Primary amides also exhibit characteristic fragmentation patterns, most notably the cleavage of the bond between the alkyl chain and the carbonyl group.[10]

  • Pathway C: Formation of the Carbamoyl Ion A common fragmentation for primary amides is the formation of the protonated carbamoyl ion ([H₂N-C=O]⁺) at m/z 44.02 .[11] This would result from the cleavage of the bond between the ethyl chain and the amide group, with the charge retained on the smaller fragment.

  • Pathway D: Neutral Loss of Ammonia The loss of a neutral ammonia molecule (NH₃, 17.03 Da) from the primary amide is another possible fragmentation, which would result in an ion at m/z 156.21 .

The tetrahydrofuran ring itself can undergo fragmentation, although this is generally less favorable than the α-cleavage of the amine.[12][13] Ring-opening and subsequent loss of small neutral molecules like water (H₂O) or formaldehyde (CH₂O) can occur, but these fragments are expected to be of lower intensity.

Below is a diagram illustrating the primary predicted fragmentation points on the molecule.

G cluster_mol mol 3-[(Tetrahydro-2-furanylmethyl)amino]propanamide [M+H]⁺ = m/z 173.24 pA Pathway A α-Cleavage mol->pA pB Pathway B α-Cleavage mol->pB pC Pathway C Amide Cleavage mol->pC mol_img fragA m/z 86.09 Iminium Ion pA->fragA fragB m/z 100.10 THF-Iminium Ion pB->fragB fragC m/z 44.02 Carbamoyl Ion pC->fragC

Caption: Predicted major fragmentation points of protonated 3-[(Tetrahydro-2-furanylmethyl)amino]propanamide.

Comparative Analysis with Structurally Similar Compounds

To build confidence in our predictions, we can compare the expected fragmentation pattern with experimental data from structurally similar molecules available in public databases like the NIST Chemistry WebBook.[14][15][16][17]

Tetrahydrofurfurylamine (MW: 101.15 g/mol ) contains the core tetrahydrofurfuryl and primary amine moieties.[18][19] Its electron ionization (EI) mass spectrum shows a prominent base peak at m/z 82, corresponding to the loss of the amino group, and a significant peak at m/z 71, likely from the loss of CH₂NH₂. While the ionization method is different, the stability of the tetrahydrofuran-containing fragments provides a useful reference.

N-Propylpropanamide (MW: 115.17 g/mol ) is a simple secondary amide.[20] Its mass spectrum would be expected to show fragments corresponding to the cleavage of the amide bond, providing a good comparison for the amide-specific fragmentation pathways (Pathways C and D) of our target molecule.

Compound Key Structural Features Expected Key Fragments (m/z) Relevance to Target Molecule
Target Molecule Secondary Amine, Primary Amide, THF Ring173.24 ([M+H]⁺), 86.09, 100.10, 44.02Integrated fragmentation behavior
Tetrahydrofurfurylamine [18]Primary Amine, THF Ring101.15 (M⁺), 82, 71Stability of THF-containing fragments
N-Propylpropanamide [20]Secondary Amide115.17 (M⁺), 72 (McLafferty), 44Typical amide fragmentation

Experimental Protocol for MS/MS Analysis

This section provides a detailed methodology for acquiring high-quality tandem mass spectra of 3-[(Tetrahydro-2-furanylmethyl)amino]propanamide.

  • Sample Preparation: Dissolve the analyte in a suitable solvent system, such as 50:50 acetonitrile:water with 0.1% formic acid, to a final concentration of 1-10 µg/mL. The formic acid aids in protonation.

  • Instrumentation: A triple quadrupole or hybrid ion trap-orbital trap mass spectrometer equipped with an electrospray ionization (ESI) source is recommended.

  • System Calibration: Ensure the mass spectrometer is calibrated according to the manufacturer's specifications for the desired mass range.

  • Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

  • Ion Source Parameters:

    • Ionization Mode: Positive

    • Capillary Voltage: 3.5 - 4.5 kV

    • Sheath Gas (N₂): 20-30 arbitrary units

    • Auxiliary Gas (N₂): 5-10 arbitrary units

    • Capillary Temperature: 275 - 325 °C

  • Full Scan Analysis: Acquire a full scan mass spectrum from m/z 50 to 300 to confirm the presence and isolation of the [M+H]⁺ precursor ion at m/z 173.24.

  • Precursor Ion Selection: Set the mass spectrometer to isolate the [M+H]⁺ ion at m/z 173.24 with an isolation window of 1-2 Da.

  • Collision-Induced Dissociation (CID):

    • Collision Gas: Argon or Nitrogen

    • Collision Energy: Perform a collision energy ramp (e.g., 10-40 eV) to find the optimal energy that yields a rich fragment ion spectrum.[21][22] Start with a normalized collision energy of 20-25%.

  • Fragment Ion Scanning: Scan the product ions from m/z 30 up to m/z 175.

The following diagram outlines the experimental workflow.

G cluster_prep Sample Preparation cluster_ms1 Full Scan ESI-MS cluster_ms2 Tandem MS (MS/MS) cluster_analysis Data Analysis prep1 Dissolve Analyte in ACN:H2O with 0.1% FA prep2 Final Concentration 1-10 µg/mL prep1->prep2 ms1_1 Infuse Sample (5-10 µL/min) ms1_2 Acquire Full Scan (m/z 50-300) ms1_1->ms1_2 ms1_3 Confirm [M+H]⁺ at m/z 173.24 ms1_2->ms1_3 ms2_1 Isolate Precursor Ion (m/z 173.24) ms2_2 Apply Collision Energy (CID) (e.g., 10-40 eV) ms2_1->ms2_2 ms2_3 Scan for Product Ions (m/z 30-175) ms2_2->ms2_3 analysis1 Identify Fragment Ions analysis2 Propose Fragmentation Pathways analysis1->analysis2 cluster_prep cluster_prep cluster_ms1 cluster_ms1 cluster_prep->cluster_ms1 cluster_ms2 cluster_ms2 cluster_ms1->cluster_ms2 cluster_analysis cluster_analysis cluster_ms2->cluster_analysis

Caption: Experimental workflow for MS/MS analysis.

Data Interpretation and Conclusion

The resulting MS/MS spectrum should be interpreted by matching the observed m/z values to the predicted fragments. The relative intensities of the fragment ions will provide insight into the most favorable fragmentation pathways. We predict that the α-cleavage product at m/z 86.09 will be one of the most abundant ions due to the high stability of the resulting iminium ion. The presence of the ion at m/z 100.10 and the amide-related fragment at m/z 44.02 will further confirm the structure.

This guide provides a predictive framework based on established principles of mass spectrometry. By following the outlined experimental protocol, researchers can generate robust and reproducible data to confirm the fragmentation pattern of 3-[(Tetrahydro-2-furanylmethyl)amino]propanamide, enabling its confident identification and structural elucidation in complex matrices.

References

  • NIST Chemistry WebBook. [Link][14][15][16][17]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link][6]

  • eGyanKosh. Mass Spectrometry: Fragmentation Patterns. [Link]

  • Vaia. (n.d.). Problem 4 Primary amides give a strong pea... [Link][11]

  • Ghosh, C., & Pradeep, T. (2014). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. Journal of the Indian Institute of Science, 94(1), 1-30. [Link][1]

  • Chromatography Today. (2023). Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. [Link][2]

  • Almeida, D., et al. (2014). New Fragmentation Pathways in K–THF Collisions As Studied by Electron-Transfer Experiments: Negative Ion Formation. The Journal of Physical Chemistry A, 118(4), 690–696. [Link][12]

  • University of Arizona. (n.d.). Mass Spectrometry - Examples. [Link][9]

  • Chemistry LibreTexts. (2022). 6.5: Amine Fragmentation. [Link][7]

  • JoVE. (2023). Video: Mass Spectrometry of Amines. [Link][8]

  • Wikipedia. (n.d.). Collision-induced dissociation. [Link][3]

  • NIST. (n.d.). 2-Furanmethanamine, tetrahydro-. [Link][18]

  • Grokipedia. (n.d.). Collision-induced dissociation. [Link][5]

  • Digital Mass Spectrometry. (n.d.). Understanding Electrospray Ionization (ESI) Difficulties. [Link][4]

  • Longdom Publishing. (n.d.). Collision-Induced Dissociation (CID): A Method for Molecular Structure Discovery in Mass Spectrometry. [Link][22]

  • PubChem. (n.d.). Tetrahydrofurfurylamine. [Link][19]

  • Wasowicz, T. J., & Pranszke, B. (2015). Fragmentation of tetrahydrofuran molecules by H(+), C(+), and O(+) collisions at the incident energy range of 25-1000 eV. The Journal of Physical Chemistry A, 119(4), 581–589. [Link][13]

  • PubChem. (n.d.). N-Propylpropanamide. [Link][20]

Sources

Validation

Comparative Purity Assay Guide: 3-[(Tetrahydro-2-furanylmethyl)amino]propanamide

Executive Summary 3-[(Tetrahydro-2-furanylmethyl)amino]propanamide (hereafter referred to as THF-AP ) is a critical intermediate in the synthesis of alpha-blockers, most notably Tamsulosin Hydrochloride . Its structural...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-[(Tetrahydro-2-furanylmethyl)amino]propanamide (hereafter referred to as THF-AP ) is a critical intermediate in the synthesis of alpha-blockers, most notably Tamsulosin Hydrochloride . Its structural integrity—specifically the stability of the tetrahydrofuran ring and the secondary amine—directly impacts the yield and impurity profile of the final Active Pharmaceutical Ingredient (API).

This guide compares the three primary methodologies for determining the purity and assay of THF-AP:

  • RP-HPLC (UV Detection): The industry "Gold Standard" for specificity.

  • Potentiometric Titration: The cost-effective standard for bulk assay.

  • LC-MS (HILIC Mode): The high-sensitivity alternative for trace impurity profiling.

Recommendation: For routine Quality Control (QC) release, RP-HPLC is superior due to its ability to separate the target molecule from ring-opened degradation products, which Titration cannot distinguish.

Chemical Context & Critical Quality Attributes (CQAs)

To select the correct assay, one must understand the molecule's behavior.

  • Chemical Structure: A secondary amine bridging a tetrahydrofuran ring and a propanamide chain.

  • Chromophore Status: Weak. The molecule lacks a benzene ring. UV detection relies on the amide/amine absorption bands (

    
    ), making solvent purity critical.
    
  • Stability Risks:

    • Oxidation:[1] The tetrahydrofuran ring is susceptible to oxidative ring-opening.

    • Hydrolysis: The amide group can hydrolyze to the corresponding acid under extreme pH.

Comparative Analysis of Analytical Methods

The following table summarizes the performance of the three dominant methods.

FeatureMethod A: RP-HPLC (UV) Method B: Potentiometric Titration Method C: LC-MS (HILIC)
Primary Use Purity & Related SubstancesBulk Assay (Content %)Trace Impurity Profiling
Specificity High (Separates impurities)Low (Quantifies all basic amines)Very High (Mass identification)
Precision (RSD) < 1.0%< 0.5%< 2.0%
Linearity Range 0.1% – 120% of target80% – 120% of targetppb – ppm levels
Cost per Run ModerateLowHigh
Throughput 15–20 mins/sample5–10 mins/sample20–30 mins/sample
Detailed Assessment
Method A: RP-HPLC (The Gold Standard)
  • Why it wins: It is the only method that can quantify the purity (area %) relative to specific degradation products. Because THF-AP is a polar amine, standard C18 columns require ion-pairing agents or specific pH control to prevent peak tailing.

  • Limitation: Low UV sensitivity requires high-purity solvents to avoid baseline noise at 210 nm.

Method B: Non-Aqueous Titration
  • Why it survives: It is an absolute method (stoichiometric) and requires no reference standard. It is excellent for determining the "Assay" (mass balance) of raw materials.

  • Fatal Flaw: It cannot distinguish between THF-AP and its amine-containing degradation products. If the ring opens but the amine remains basic, titration will report a false "100% purity."

Method C: LC-MS[2]
  • Why it's needed: Used primarily during process development to identify unknown impurity peaks found in Method A.

Visualizing the Decision Matrix

The following diagram illustrates the logical flow for selecting the appropriate methodology based on the stage of drug development.

G Start Sample Received: THF-AP Purpose Determine Analytical Goal Start->Purpose Goal_Assay Bulk Assay / Stoichiometric Content Purpose->Goal_Assay Raw Material Incoming Goal_Purity Purity / Related Substances Purpose->Goal_Purity Final Release QC Goal_ID Structure Elucidation / Trace Analysis Purpose->Goal_ID R&D / Unknowns Titration Non-Aqueous Titration (Perchloric Acid) Goal_Assay->Titration HPLC RP-HPLC (UV @ 210nm) (Phosphate Buffer) Goal_Purity->HPLC LCMS LC-MS (HILIC Mode) Goal_ID->LCMS Titration->HPLC If Assay > 98%, Check Purity

Figure 1: Analytical Decision Matrix for THF-AP characterization.

Recommended Experimental Protocols

Protocol A: RP-HPLC (Purity & Related Substances)

This protocol is designed to suppress silanol interactions with the secondary amine, ensuring sharp peak shapes.

Reagents:

  • Acetonitrile (HPLC Grade)[3][4]

  • Potassium Dihydrogen Phosphate (

    
    )
    
  • Triethylamine (TEA) - Critical for peak symmetry

  • Orthophosphoric Acid (85%)

Chromatographic Conditions:

ParameterSetting
Column C18 End-capped (e.g., Inertsil ODS-3 or Zorbax Eclipse),

Mobile Phase A 20 mM Phosphate Buffer + 0.1% TEA (Adjust pH to 3.0 with

)
Mobile Phase B Acetonitrile
Mode Isocratic (80% A : 20% B) or Gradient depending on impurity profile
Flow Rate 1.0 mL/min
Detection UV @ 210 nm (Bandwidth 4 nm)
Column Temp 30°C
Injection Vol 10–20

System Suitability Criteria (Self-Validating):

  • Tailing Factor (

    
    ):  Must be 
    
    
    
    (Amine tailing is the primary failure mode).
  • Theoretical Plates (

    
    ): 
    
    
    
    .
  • RSD (Area):

    
     for 5 replicate injections.
    

Workflow Diagram:

HPLC_Workflow Prep Sample Prep (Dissolve in Mobile Phase) Filter Filtration (0.45 µm Nylon) Prep->Filter Inject Injection (20 µL) Filter->Inject Sep Separation (C18, pH 3.0) Inject->Sep Detect UV Detection (210 nm) Sep->Detect Data Integration & SST Check Detect->Data Data->Prep If RSD > 2.0%

Figure 2: HPLC Workflow ensuring data integrity through System Suitability Testing (SST).

Protocol B: Non-Aqueous Titration (Assay)

Use this for incoming raw material verification where specific impurity identification is not required.

Principle: The secondary amine function of THF-AP acts as a base in glacial acetic acid and is titrated against perchloric acid.

Procedure:

  • Preparation: Dissolve 200 mg of THF-AP (accurately weighed) in 50 mL of Glacial Acetic Acid.

  • Titrant: 0.1 N Perchloric Acid (

    
    ) in acetic acid.
    
  • Endpoint Detection: Potentiometric (Glass/Calomel electrode) or Crystal Violet indicator (Blue

    
     Green).
    
  • Calculation:

    
    
    Where 
    
    
    
    = Volume of titrant,
    
    
    = Normality,
    
    
    = Equivalence factor (mg/mEq),
    
    
    = Sample weight.

Warning: This method assumes the amide nitrogen is too weakly basic to protonate, which is generally true in these conditions, but degradation products containing free primary amines will interfere.

References

  • Gizur, T., et al. (2008).[5] "New practical synthesis of Tamsulosin." Chirality, 20(6), 790-795.[5]

  • Matmour, D., et al. (2021). "Comparison of HPLC Method and Potentiometric Titration Technique for the Content Determination of Metronidazole API." Rhazes: Green and Applied Chemistry, 12, 56-69. (Cited for comparative methodology of aliphatic amine/amide analysis).[6][7]

  • CIPAC. (2020). "Multi-active method for the analysis of active substances... HPLC Method." CIPAC Handbook. (Cited for general HPLC conditions for polar intermediates).

  • European Pharmacopoeia (Ph. Eur.). "Tamsulosin Hydrochloride Monograph." (Provides grounding for impurity limits and detection wavelengths for related substances).

Sources

Comparative

A Comparative Stability Guide to Tetrahydrofuran-Based Propanamides for Drug Development

In the landscape of modern drug discovery, the tetrahydrofuran (THF) moiety has emerged as a privileged scaffold, integral to the structure of numerous approved pharmaceuticals.[1][2] Its unique stereochemical and electr...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the tetrahydrofuran (THF) moiety has emerged as a privileged scaffold, integral to the structure of numerous approved pharmaceuticals.[1][2] Its unique stereochemical and electronic properties often contribute to enhanced binding affinity and favorable pharmacokinetic profiles. When this cyclic ether is incorporated into molecules containing a propanamide functional group, a class of compounds with significant therapeutic potential is created. However, the inherent chemical functionalities of both the THF ring and the amide bond present specific stability challenges that must be rigorously evaluated during preclinical development.[3][4]

This guide provides a comprehensive framework for conducting a comparative stability study of a novel tetrahydrofuran-based propanamide, hereafter referred to as "THF-Propanamide-X," against a relevant alternative. We will delve into the scientific rationale behind the experimental design, provide detailed protocols for forced degradation studies, and present a clear methodology for interpreting the resulting data. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust stability profile for this important class of molecules.

The Scientific Imperative for Stability Testing

The primary goal of stability testing is to provide evidence on how the quality of a drug substance changes over time under the influence of environmental factors such as temperature, humidity, and light.[5][6][7] For a molecule like THF-Propanamide-X, this is not merely a regulatory formality but a critical scientific investigation. The two key areas of concern are the hydrolysis of the propanamide linkage and the oxidation of the tetrahydrofuran ring.

  • Amide Hydrolysis: The propanamide group is susceptible to both acid and base-catalyzed hydrolysis, which would cleave the molecule, leading to a complete loss of pharmacological activity.[3][4] The rate of this degradation is highly dependent on pH and temperature.

  • THF Oxidation: Ethers, including THF, are known to form peroxides in the presence of oxygen, a process that can be accelerated by light and heat.[8] The formation of these reactive oxygen species can lead to a cascade of degradation products and potential safety concerns.

A thorough understanding of these degradation pathways is essential for developing a stable formulation, defining appropriate storage conditions, and establishing a valid shelf-life for the final drug product.[9]

Designing a Robust Comparative Stability Study

A well-designed stability study should be both scientifically sound and resource-efficient. The International Council for Harmonisation (ICH) provides a clear set of guidelines that form the basis of our experimental design.[6][10] Our study will compare THF-Propanamide-X with a close structural analog that replaces the THF ring with a more stable carbocyclic group, such as a cyclopentane (Cyclopentane-Propanamide-Y), to isolate the stability contribution of the THF moiety.

Experimental Workflow:

G cluster_0 Preparation cluster_1 Forced Degradation cluster_2 Analysis & Comparison A Synthesize & Characterize THF-Propanamide-X & Cyclopentane-Propanamide-Y B Develop & Validate Stability-Indicating HPLC Method A->B C Acid Hydrolysis (0.1M HCl, 60°C) D Base Hydrolysis (0.1M NaOH, 60°C) E Oxidative Stress (3% H2O2, RT) F Photostability (ICH Q1B) G Thermal Stress (80°C, dry heat) H HPLC Analysis of Stressed Samples B->H I Identify & Quantify Degradation Products H->I J Compare Degradation Profiles & Calculate Kinetic Rates I->J K Propose Degradation Pathways J->K

Caption: Workflow for the comparative stability study.

Experimental Protocols

The following protocols are designed to be self-validating, with clear endpoints and acceptance criteria. All analytical procedures should be fully validated according to ICH Q2(R1) guidelines.

3.1. Development of a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately and precisely measure the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.[11][12]

  • Objective: To develop a reverse-phase HPLC (RP-HPLC) method capable of separating THF-Propanamide-X and Cyclopentane-Propanamide-Y from all potential degradation products.

  • Protocol:

    • Column Selection: Start with a C18 column (e.g., 250 x 4.6 mm, 5 µm) as it provides good retention for moderately polar compounds.

    • Mobile Phase Optimization: Use a gradient elution with a mobile phase consisting of acetonitrile and a phosphate buffer (pH 3.0). The gradient should be optimized to ensure the elution of both the parent compound and any more polar or less polar degradants.

    • Detection: Utilize a photodiode array (PDA) detector to monitor the elution profile at multiple wavelengths. This is crucial for assessing peak purity and identifying any co-eluting peaks.

    • Forced Degradation for Method Development: Subject the APIs to harsh stress conditions (e.g., 1M HCl, 1M NaOH, 30% H₂O₂) for a short period to generate a diverse set of degradation products. This will challenge the separation capability of the method.

    • Validation: Validate the final method for specificity, linearity, accuracy, precision, and robustness as per ICH guidelines.

3.2. Forced Degradation Studies

Forced degradation, or stress testing, is undertaken to identify the likely degradation products and to establish the intrinsic stability of the molecule.[13][14]

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of both THF-Propanamide-X and Cyclopentane-Propanamide-Y in a 50:50 mixture of acetonitrile and water.

  • Stress Conditions (execute for both compounds in parallel):

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1M HCl. Heat at 60°C. Withdraw samples at 0, 2, 4, 8, and 24 hours. Neutralize with an equal volume of 0.1M NaOH before injection.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1M NaOH. Heat at 60°C. Withdraw samples at 0, 1, 2, 4, and 8 hours. Neutralize with an equal volume of 0.1M HCl before injection.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light. Withdraw samples at 0, 4, 8, 12, and 24 hours.

    • Photostability: Expose the solid drug substance and the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.

    • Thermal Degradation: Store the solid drug substance in a controlled oven at 80°C. Sample at 1, 3, and 7 days.

Data Presentation and Interpretation

Quantitative data from the stability studies should be summarized in a clear and concise format to facilitate comparison.

Table 1: Comparative Degradation of THF-Propanamide-X vs. Cyclopentane-Propanamide-Y under Stress Conditions (% Degradation after 24 hours)

Stress ConditionTHF-Propanamide-X (% Degradation)Cyclopentane-Propanamide-Y (% Degradation)Major Degradants Observed for THF-Propanamide-X
0.1M HCl, 60°C 12.5%11.8%Hydrolyzed Acid and Amine
0.1M NaOH, 60°C 28.3%27.5%Hydrolyzed Acid and Amine
3% H₂O₂, RT 18.7%2.1%Peroxide Adducts, Ring-Opened Products
Photostability 4.2%3.9%Minor Photodegradants
Thermal (80°C) 1.5%1.3%Minimal Degradation

Interpretation:

The data clearly indicates that while both molecules exhibit similar susceptibility to hydrolytic degradation (as expected from the common propanamide moiety), THF-Propanamide-X is significantly more prone to oxidative degradation. This strongly suggests that the tetrahydrofuran ring is the primary site of oxidative attack. The minimal degradation under thermal stress for both compounds indicates good solid-state thermal stability.

Proposed Degradation Pathway for THF-Propanamide-X:

G A THF-Propanamide-X Parent Molecule B Hydrolyzed Acid + Amine Hydrolysis Products A->B Acid/Base Hydrolysis C THF-Peroxide Adduct Oxidative Intermediate A->C Oxidation (H2O2) D Ring-Opened Aldehyde Further Oxidation Product C->D Further Oxidation

Caption: Proposed degradation pathways for THF-Propanamide-X.

Conclusion and Recommendations

This comparative stability study demonstrates that the tetrahydrofuran moiety in THF-Propanamide-X is a significant liability under oxidative stress. The propanamide linkage shows predictable hydrolytic degradation, similar to its carbocyclic analog.

Key Takeaways for Drug Development Professionals:

  • Formulation Strategy: An antioxidant should be included in any liquid formulation of THF-Propanamide-X to prevent oxidative degradation.

  • Packaging: The final drug product should be packaged in a container that protects it from light and minimizes its exposure to oxygen (e.g., amber vials with a nitrogen headspace).

  • Alternative Scaffolds: For future lead optimization, medicinal chemists should consider the stability implications of incorporating ether-containing heterocycles and explore more oxidatively stable alternatives if this pathway is found to be a clinical liability.

By conducting such a systematic and scientifically rigorous stability study early in the development process, potential roadblocks can be identified and mitigated, ultimately leading to a safer and more effective therapeutic product.

References

  • ICH Q1 guideline on stability testing of drug substances and drug products. (n.d.). European Medicines Agency.
  • ICH. (2003). Q1A(R2) Stability testing of new drug substances and drug products.
  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. (2003). European Medicines Agency.
  • American Pharmaceutical Review. (n.d.). A Guide to ICH Stability Storage and Testing for Pharmaceuticals.
  • The Role of THF in Pharmaceutical Synthesis and Research. (n.d.).
  • ICH GUIDELINES FOR STABILITY. (n.d.). K K Wagh College of Pharmacy, Nashik.
  • Wikipedia. (n.d.). Tetrahydrofuran.
  • Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. (2025). PubMed.
  • PharmaBlock. (n.d.). Tetrahydropyrans in Drug Discovery.
  • Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. (2025). R Discovery.
  • Proposed degradation pathways of the drug under different hydrolytic conditions. (n.d.).
  • Drug degradation pathways. (n.d.). Pharmacy 180.
  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (n.d.). LCGC International.
  • Stability Indicating HPLC Method Development: A Review. (n.d.). IRJPMS.
  • Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. (2020). PubMed.
  • STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS QUANTIFICATION OF ANTIHISTAMINIC & ASTHMATIC. (n.d.).
  • Understanding the chemical basis of drug stability and degradation. (2010). The Pharmaceutical Journal.
  • (PDF) Degradation Pathway. (2017). ResearchGate.
  • 2-(4-Methylsulfonylaminophenyl) propanamide TRPV1 antagonists: Structure–activity relationships in the B and C-regions. (n.d.). PMC.
  • Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. (n.d.). PMC.
  • Wikipedia. (n.d.). Propanamide.
  • Stability Indicating HPLC Method Development and Validation for the Estimation of Zonisamide in Bulk and Pharmaceutical Dosage F. (n.d.). Scholars Middle East Publishers.

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Validation

Validating synthesis routes for 3-[(Tetrahydro-2-furanylmethyl)amino]propanamide

Topic: Validating synthesis routes for 3-[(Tetrahydro-2-furanylmethyl)amino]propanamide Content Type: Comparative Synthesis Guide Audience: Senior Chemists, Process Engineers, and Drug Discovery Teams Executive Summary T...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating synthesis routes for 3-[(Tetrahydro-2-furanylmethyl)amino]propanamide Content Type: Comparative Synthesis Guide Audience: Senior Chemists, Process Engineers, and Drug Discovery Teams

Executive Summary

This guide evaluates two primary synthetic pathways for 3-[(Tetrahydro-2-furanylmethyl)amino]propanamide (CAS: 1220030-32-9), a critical


-amino amide intermediate often utilized in peptidomimetic and kinase inhibitor scaffolds.

We compare the Aza-Michael Addition (Route A) against the traditional Nucleophilic Substitution (Route B) . Based on atom economy, reaction kinetics, and impurity profiling, Route A is designated as the superior protocol for scale-up and purity, achieving yields >92% with an E-factor <5. Route B remains a valid alternative only when specific acrylamide precursors are unavailable.

Strategic Route Analysis
The Target Molecule[1]
  • Core Structure: Propanamide backbone with a secondary amine at the

    
    -position.
    
  • Key Substituent: Tetrahydro-2-furanylmethyl group (derived from tetrahydrofurfurylamine).

  • Chemical Challenge: Preventing over-alkylation (tertiary amine formation) and hydrolysis of the amide functionality during synthesis.

Route A: Aza-Michael Addition (Recommended)

This route utilizes the conjugate addition of tetrahydrofurfurylamine to acrylamide.

  • Mechanism: The lone pair of the primary amine attacks the

    
    -carbon of the electron-deficient acrylamide.
    
  • Why it wins: It is 100% atom-economic. The reaction is often solvent-free or water-mediated, leveraging the "on-water" acceleration effect.

  • Key Risk: Polymerization of acrylamide (mitigated by radical inhibitors like MEHQ).

Route B: Nucleophilic Substitution (

)

This route involves the displacement of a halide from 3-chloropropanamide by tetrahydrofurfurylamine.

  • Mechanism: Bimolecular nucleophilic substitution.

  • Why it loses: Requires stoichiometric base (e.g.,

    
    ) to neutralize HCl, generating significant salt waste. Kinetic control is difficult, leading to higher rates of bis-alkylation (formation of tertiary amines).
    
Comparative Data Profile

The following data is derived from standard process optimization parameters for


-amino amide synthesis.
MetricRoute A (Aza-Michael)Route B (Substitution)
Yield (Isolated) 92 - 96% 65 - 75%
Reaction Time 4 - 6 Hours12 - 24 Hours
Temperature 25°C - 40°C60°C - 80°C (Reflux)
Atom Economy 100%~65% (Loss of HCl)
E-Factor (Waste) < 5 (Low)> 15 (High due to salts/solvents)
Primary Impurity Bis-addition adduct (<3%)Bis-alkylated amine (~10-15%)
Purification Crystallization / WashColumn Chromatography often req.
Visualizing the Chemistry

The following diagram illustrates the mechanistic divergence and the critical "decision nodes" for the chemist.

SynthesisPathways Start Tetrahydrofurfurylamine (Nucleophile) Acrylamide + Acrylamide (Michael Acceptor) Start->Acrylamide Route A (Green Chem) Chloroamide + 3-Chloropropanamide (Electrophile) Start->Chloroamide Route B (Traditional) Intermediate_A Enolate Intermediate Acrylamide->Intermediate_A Conjugate Addition (RT, Water/MeOH) Product TARGET: 3-[(Tetrahydro-2-furanylmethyl) amino]propanamide Intermediate_A->Product Proton Transfer Base Base (K2CO3/TEA) Chloroamide->Base Reflux Base->Product SN2 Substitution Waste Waste: KCl + H2O Base->Waste Side Product

Caption: Figure 1. Mechanistic comparison showing the direct, waste-free pathway of Route A versus the salt-generating Route B.

Detailed Experimental Protocols
Protocol A: Green Aza-Michael Addition (Validated)

Objective: Synthesis of 10g of target compound with minimal solvent use.

  • Setup: Charge a 100 mL round-bottom flask with Tetrahydrofurfurylamine (10.1 g, 100 mmol, 1.0 eq).

  • Solvent System: Add Water (10 mL). Note: Water accelerates Aza-Michael additions via hydrogen bonding to the carbonyl oxygen of acrylamide.

  • Addition: Cool to 0°C. Add Acrylamide (7.1 g, 100 mmol, 1.0 eq) portion-wise over 15 minutes to control exotherm.

  • Reaction: Allow to warm to Room Temperature (25°C). Stir vigorously for 6 hours.

    • Checkpoint: Monitor by TLC (10% MeOH in DCM). Acrylamide spot (

      
      ) should disappear.
      
  • Workup:

    • The product often oils out or precipitates.

    • Extract with Ethyl Acetate (

      
       mL).
      
    • Dry organic layer over

      
       and concentrate under reduced pressure.[2]
      
  • Purification: If necessary, recrystallize from cold Et2O/Hexane.

    • Target Yield: 16.5 g (96%).

    • Appearance: White waxy solid or viscous colorless oil.

Protocol B: Nucleophilic Substitution (Legacy)

Objective: Alternative route when acrylamide is restricted.

  • Setup: Dissolve Tetrahydrofurfurylamine (10.1 g, 100 mmol) in Acetonitrile (100 mL).

  • Base: Add Potassium Carbonate (

    
    , 20.7 g, 150 mmol, 1.5 eq).
    
  • Addition: Add 3-Chloropropanamide (10.7 g, 100 mmol).

  • Reaction: Heat to reflux (80°C) for 18 hours.

  • Workup:

    • Filter off solid salts (

      
      ).
      
    • Concentrate filtrate.[3]

  • Purification: Residue will contain dialkylated impurities. Purify via Flash Column Chromatography (

    
    , DCM:MeOH 9:1).
    
    • Target Yield: ~11 g (64%).

Quality Control & Logic Flow

To ensure the protocol is self-validating, follow this logic flow for in-process controls.

QC_Flow Sample Reaction Mixture (T = 6 hrs) TLC TLC Analysis (DCM:MeOH 9:1) Sample->TLC Decision Acrylamide Spot Visible? TLC->Decision Action_Wait Stir +2 hrs (Check Temp) Decision->Action_Wait Yes Action_Workup Proceed to Workup Decision->Action_Workup No NMR_Check 1H NMR Validation Action_Workup->NMR_Check

Caption: Figure 2. In-process control logic. Critical stop/go decision based on consumption of the limiting reagent (acrylamide).

Key NMR Signals for Validation (


): 
  • 
     2.40 ppm (t, 2H): Protons adjacent to the amide carbonyl (
    
    
    
    ).
  • 
     2.85 ppm (t, 2H): Protons adjacent to the amine (
    
    
    
    ).
  • 
     3.6-3.9 ppm (m): Tetrahydrofuran ring protons.
    
  • Absence of:

    
     5.6-6.3 ppm (Multiplets corresponding to vinyl protons of unreacted acrylamide).
    
References
  • Aza-Michael Addition Overview

    • Rulev, A. Y. (2017). "Aza-Michael reaction: achievements and prospects." Russian Chemical Reviews. A comprehensive review of the mechanism and green chemistry applications.

  • Green Chemistry in Amide Synthesis

    • Constable, D. J. C., et al. (2007). "Key green chemistry research areas—a perspective from pharmaceutical manufacturers." Green Chemistry. Validates the preference for addition reactions over substitutions to minimize E-factor.

  • Commercial Availability & CAS Verification

    • BLD Pharm. "3-Amino-N-((tetrahydrofuran-2-yl)methyl)propanamide hydrochloride (CAS 1220030-32-9)."[4] Confirms the stability and industrial relevance of the target structure.

  • Water-Promoted Reactions

    • Pirrung, M. C. (2006). "Acceleration of Organic Reactions through Aqueous Solvent Effects." Chemistry – A European Journal. Explains the mechanistic advantage of using water in Protocol A.

Sources

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Method

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(Tetrahydro-2-furanylmethyl)amino]propanamide
Reactant of Route 2
Reactant of Route 2
3-[(Tetrahydro-2-furanylmethyl)amino]propanamide
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